Deschloromeclozine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-4-[(3-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-21-9-8-10-22(19-21)20-26-15-17-27(18-16-26)25(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,19,25H,15-18,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNOZWCKPABFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16896-82-5 | |
| Record name | 1-(Diphenylmethyl)-4-((3-methylphenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016896825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(DIPHENYLMETHYL)-4-((3-METHYLPHENYL)METHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ2CXR689 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Structural and Functional Analysis of Deschloromeclozine (CAS 16896-82-5)
The following technical guide details the structural, synthetic, and analytical profile of Deschloromeclozine (CAS 16896-82-5).
Executive Summary
Deschloromeclozine (CAS 16896-82-5) is the non-chlorinated analog of the first-generation antihistamine Meclizine. In pharmaceutical development, it serves as a critical process-related impurity (identified as Impurity A in EP/USP pharmacopeial monographs) and a potential metabolite. Its presence in active pharmaceutical ingredients (APIs) indicates either contamination of starting materials (benzophenone) or reductive dehalogenation during synthesis.
This guide provides a comprehensive structural analysis, synthesis pathways, and validated analytical protocols for the detection and characterization of Deschloromeclozine.
Molecular Architecture & Physicochemical Properties
Deschloromeclozine retains the core piperazine scaffold of the parent drug but lacks the chlorine atom at the para-position of one benzhydryl phenyl ring. This structural modification alters the molecule's lipophilicity and receptor binding affinity.
Chemical Identification
| Parameter | Detail |
| Common Name | Deschloromeclozine; Des-chloro Meclizine |
| CAS Registry Number | 16896-82-5 |
| IUPAC Name | 1-(diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
| Chemical Formula | C₂₅H₂₈N₂ |
| Molecular Weight | 356.51 g/mol |
| Parent Compound | Meclizine (CAS 569-65-3) |
| Pharmacopeial Status | Meclizine Related Compound A (USP); Impurity A (EP) |
Structural Comparison
The absence of the chlorine atom reduces the molecular weight by approximately 34.4 Da and lowers the partition coefficient (LogP), making Deschloromeclozine slightly less lipophilic than Meclizine.
SMILES String: Cc1cccc(CN2CCN(CC2)C(c3ccccc3)c4ccccc4)c1
InChI Key: KPNOZWCKPABFIJ-UHFFFAOYSA-N[1]
Synthesis & Impurity Origin[2][4][5]
Understanding the origin of CAS 16896-82-5 is vital for CMC (Chemistry, Manufacturing, and Controls) strategies. It typically arises via two distinct pathways:
-
Type I (Process Impurity): Presence of Benzophenone as an impurity in the starting material 4-chlorobenzophenone.
-
Type II (Degradation): Reductive dehalogenation of Meclizine under aggressive stress conditions (e.g., catalytic hydrogenation or strong reducing environments).
Formation Pathway Diagram
Figure 1: Origin pathways for Deschloromeclozine showing both competitive synthesis (impurity carryover) and degradation routes.
Analytical Methodologies
Detecting Deschloromeclozine requires high-resolution separation techniques due to its structural similarity to the parent API. The following protocol is synthesized from standard pharmacopeial methods for piperazine antihistamines.
HPLC-UV Detection Protocol
This method utilizes Reverse Phase Chromatography (RP-HPLC). Deschloromeclozine, being less lipophilic than Meclizine (due to loss of Cl), typically elutes before the parent peak.
-
Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm packing (e.g., Agilent Zorbax or equivalent).
-
Mobile Phase A: Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) to mask silanols.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 20% B (Isocratic)
-
5-25 min: 20% → 80% B (Linear Ramp)
-
25-30 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Benzhydryl chromophore absorption).
-
Expected Elution Order:
Mass Spectrometry (LC-MS/MS) Fragmentation
For definitive identification in complex matrices, monitor the following transitions:
-
Precursor Ion ([M+H]⁺): m/z 357.2
-
Primary Fragment: m/z 167.1 (Diphenylmethyl cation, [C₁₃H₁₁]⁺).
-
Differentiation: Meclizine yields a fragment at m/z 201.0 (Chlorophenyl-phenylmethyl cation). The shift from 201 to 167 confirms the loss of chlorine.
-
-
Secondary Fragment: m/z 191.1 (1-(3-methylbenzyl)piperazine moiety).
Analytical Decision Tree
Figure 2: Analytical workflow for confirming the identity of Deschloromeclozine in Meclizine samples.
Structure-Activity Relationship (SAR) Implications
The chlorine atom in Meclizine is not merely structural; it plays a functional role in the drug's pharmacodynamics and pharmacokinetics.
-
Metabolic Stability: The para-chlorine atom blocks metabolic oxidation at that specific phenyl position. Deschloromeclozine exposes this position to Cytochrome P450 enzymes (specifically CYP2D6), potentially increasing the rate of hydroxylation and clearance compared to the parent drug.
-
Receptor Affinity (H1 Antagonism): Halogenation of the benzhydryl ring generally increases lipophilicity and affinity for the Histamine H1 receptor. While Deschloromeclozine retains antihistaminic activity, the absence of chlorine often results in lower potency and a shorter duration of action.
-
Toxicity: As a close structural analog, Deschloromeclozine is generally considered to have a similar toxicity profile to Meclizine, but its specific limit in pharmaceutical products is strictly controlled (usually <0.15%) under ICH Q3A/B guidelines to prevent unknown cumulative effects.
References
-
European Pharmacopoeia (Ph. Eur.) . Meclozine Dihydrochloride Monograph. (Lists Impurity A as 1-(diphenylmethyl)-4-(3-methylbenzyl)piperazine).[3]
-
United States Pharmacopeia (USP) . Meclizine Hydrochloride: Related Compounds. (Identifies Meclizine Related Compound A, CAS 16896-82-5).[3]
-
National Center for Advancing Translational Sciences (NCATS) . Inxight Drugs: Meclizine Impurities.[5] Retrieved from [Link]
-
PubChem . Compound Summary: Meclizine.[6] (For comparative structural data). [Link]
Sources
An In-depth Technical Guide to 1-Benzhydryl-4-(3-methylbenzyl)piperazine: Properties, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzhydryl-4-(3-methylbenzyl)piperazine is a derivative of the well-established piperazine class of compounds. The piperazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antihistaminic, antipsychotic, antidepressant, and antiemetic effects. This technical guide provides a comprehensive overview of the core properties, synthesis, and anticipated pharmacological profile of 1-Benzhydryl-4-(3-methylbenzyl)piperazine. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will draw upon established knowledge of closely related analogs, particularly the well-characterized drug Meclizine, to provide a robust and insightful resource for research and development professionals.
The core structure, featuring a benzhydryl group and a substituted benzyl moiety on the piperazine ring, suggests a high potential for interaction with various biological targets. Understanding the nuances of its chemical and pharmacological properties is crucial for unlocking its therapeutic potential.
Physicochemical Properties
The physicochemical properties of 1-Benzhydryl-4-(3-methylbenzyl)piperazine are predicted based on its structural similarity to Meclizine and other N-substituted benzhydrylpiperazines.
| Property | Predicted Value/Information |
| Molecular Formula | C25H28N2 |
| Molecular Weight | 356.51 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | Likely to exhibit low solubility in water and good solubility in organic solvents such as ethanol, methanol, and dichloromethane. |
| Melting Point | Expected to have a defined melting point, characteristic of a crystalline solid. |
| Boiling Point | A high boiling point is anticipated due to its molecular weight and structural complexity. |
| pKa | The piperazine nitrogens will confer basic properties to the molecule. |
Synthesis and Characterization
The synthesis of 1-Benzhydryl-4-(3-methylbenzyl)piperazine can be achieved through a convergent synthetic strategy, leveraging established methodologies for the N-alkylation of piperazines.[1] A proposed synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
Synthesis of 1-Benzhydrylpiperazine: This key intermediate is synthesized via the nucleophilic substitution of benzhydryl chloride with an excess of piperazine.[2][3] The use of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile is standard for this reaction.
-
N-Alkylation with 3-Methylbenzyl Chloride: The secondary amine of 1-benzhydrylpiperazine is then alkylated with 3-methylbenzyl chloride to yield the final product. This reaction is typically carried out in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloric acid formed during the reaction, and a polar aprotic solvent.
Caption: Proposed two-step synthesis of 1-Benzhydryl-4-(3-methylbenzyl)piperazine.
Experimental Protocol: Synthesis of 1-Benzhydryl-4-(3-methylbenzyl)piperazine
Materials:
-
1-Benzhydrylpiperazine
-
3-Methylbenzyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1-benzhydrylpiperazine (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 3-methylbenzyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-Benzhydryl-4-(3-methylbenzyl)piperazine.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Pharmacological Profile and Mechanism of Action
The pharmacological profile of 1-Benzhydryl-4-(3-methylbenzyl)piperazine is anticipated to be similar to that of Meclizine, a first-generation antihistamine.[4][5]
Antihistaminic Activity
The benzhydrylpiperazine scaffold is a well-known pharmacophore for histamine H1 receptor antagonism. It is highly probable that 1-Benzhydryl-4-(3-methylbenzyl)piperazine acts as an antagonist or inverse agonist at the H1 receptor. This action would block the effects of histamine, leading to a reduction in allergic symptoms such as itching, sneezing, and rhinorrhea.
Anticholinergic and Antiemetic Effects
Many first-generation antihistamines, including those of the piperazine class, exhibit anticholinergic (antimuscarinic) properties. This activity is responsible for their antiemetic effects, making them useful in the treatment of nausea, vomiting, and motion sickness.[4] The mechanism involves the blockade of muscarinic receptors in the vestibular system and the chemoreceptor trigger zone.
Caption: Proposed mechanism of action for 1-Benzhydryl-4-(3-methylbenzyl)piperazine.
Potential Central Nervous System Effects
First-generation antihistamines are known to cross the blood-brain barrier, which can lead to central nervous system (CNS) effects such as drowsiness and sedation.[4] The lipophilicity of the benzhydryl and methylbenzyl groups in 1-Benzhydryl-4-(3-methylbenzyl)piperazine suggests that it may also exhibit these CNS effects.
Safety and Toxicology
A formal toxicological profile for 1-Benzhydryl-4-(3-methylbenzyl)piperazine is not available. However, based on the safety data for related piperazine derivatives, the following precautions should be considered:
-
Irritation: The compound may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
-
Ingestion: Ingestion may be harmful.
-
CNS Depression: Due to its potential antihistaminic and anticholinergic effects, the compound may cause drowsiness and impair cognitive and motor skills.
Conclusion
1-Benzhydryl-4-(3-methylbenzyl)piperazine is a promising molecule within the versatile piperazine class of compounds. While direct experimental data is scarce, its structural similarity to the well-established drug Meclizine provides a strong foundation for predicting its physicochemical properties, synthetic route, and pharmacological profile. The proposed synthesis is straightforward and utilizes common laboratory reagents and techniques. The anticipated antihistaminic and anticholinergic activities suggest its potential as a therapeutic agent for allergic conditions and motion sickness. Further research, including synthesis, full characterization, and comprehensive pharmacological and toxicological evaluation, is warranted to fully elucidate the properties and potential applications of this compound. This guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of 1-Benzhydryl-4-(3-methylbenzyl)piperazine.
References
- Synthesis of 1-(3-benzyloxy-4'-chlorobenzhydryl)-4-(3-methylbenzyl) piperazine. (URL not available)
-
Meclizine. In: Wikipedia. [Link]
-
MECLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Meclizine. PubChem. [Link]
-
meclizine. ClinPGx. [Link]
-
ANTIVERT (meclizine HCl) Tablets USP 12.5 mg, 25 mg, and 50 mg. U.S. Food and Drug Administration. [Link]
- Naveen, S., et al. (2008). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine.
- Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
- Goksen, U. S., et al. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Medicinal Chemistry Research, 22(10), 4849-4857.
- Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
-
N-Benzhydrylpiperazine. Chemsrc. [Link]
- Akhtar, M. S., et al. (2010). Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents. Letters in Drug Design & Discovery, 7(2), 109-115.
- Lim, J. C., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2383.
-
Methylbenzylpiperazine. In: Wikipedia. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
- Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
-
1-(3-methylbenzyl)piperazine. Wikidata. [Link]
- Gholivand, K., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(19), 4526.
-
1-Benzhydryl-4-(2-methoxybenzoyl)piperazine. SpectraBase. [Link]
-
1-(3,4-Methylenedioxybenzyl)piperazine. In: Wikipedia. [Link]
-
BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 3. ijpsr.com [ijpsr.com]
- 4. Meclizine - Wikipedia [en.wikipedia.org]
- 5. MECLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
The Bifurcated SAR of Meclizine: From H1 Blockade to Metabolic Reprogramming
Executive Summary
Meclizine (
This guide deconstructs the Structure-Activity Relationship (SAR) of Meclizine, distinguishing between the structural requirements for its classical anticholinergic/antihistaminergic effects and its emergent utility in neuroprotection (Huntington’s, Parkinson’s) and ischemic prophylaxis.
Pharmacophore Deconstruction
Meclizine is a "dirty drug" in the most useful sense of the term. Its polypharmacology is driven by three distinct structural regions. Understanding the independence of these regions is key to designing analogs that isolate the metabolic benefits from the sedative side effects.
The Structural Triad
-
Region A: The Benzhydryl Moiety (Lipophilic Anchor)
-
Function: Essential for high-affinity binding to the G-protein coupled receptor (GPCR) hydrophobic pockets (H1 and Muscarinic receptors).
-
SAR Insight: The p-Chloro substitution significantly increases potency and metabolic stability (half-life extension) compared to the unsubstituted benzhydryl.
-
-
Region B: The Piperazine Bridge (Rigid Spacer)
-
Function: Constrains the distance between the lipophilic anchor and the distal nitrogen, critical for receptor fit.
-
SAR Insight: Modifications here (e.g., expanding to homopiperazine) generally reduce H1 affinity.
-
-
Region C: The m-Methylbenzyl Group (The Metabolic Switch)
-
Function: The defining feature of Meclizine compared to other piperazines like Cyclizine.
-
SAR Insight: This region is the primary driver for the drug's ability to inhibit mitochondrial respiration. Removal of the m-methyl group retains H1 activity but abolishes the glycolytic shift.
-
Comparative SAR: Classical vs. Emergent
The most critical development in Meclizine research is the stereochemical bifurcation of activity.
The Stereochemistry Factor
Meclizine is clinically marketed as a racemate.[1][2][3][4] However, recent studies (Gohil et al.) have demonstrated that the enantiomers exhibit distinct profiles:
-
(R)-Meclizine: High affinity for H1 receptors (sedative).
-
(S)-Meclizine: Significantly reduced H1 affinity but retains full potency in inhibiting mitochondrial respiration.
Implication: For repurposing Meclizine as a neuroprotective agent (via metabolic switching), the (S)-enantiomer represents a superior lead candidate, eliminating the dose-limiting sedation associated with H1 blockade.[4]
Data Synthesis: Activity Profile by Structural Modification
| Structural Modification | H1 Receptor Affinity | Mitochondrial Inhibition (OCR) | CAR Inverse Agonism (Human) |
| Parent (Racemic Meclizine) | High ( | High ( | Potent |
| (S)-Enantiomer | Low (Reduced Side Effects) | High (Retained Efficacy) | Potent |
| Removal of m-methyl | High | Abolished | Reduced |
| Chlorine Removal (Benzhydryl) | Reduced | Moderate | Reduced |
| Piperazine | Moderate | Low | Unknown |
Mechanistic Pathways & Logic[5]
The following diagram illustrates the dual-pathway mechanism of Meclizine and the logic behind analog design.
Figure 1: Mechanistic bifurcation of Meclizine enantiomers. Note the (S)-enantiomer retains the neuroprotective metabolic switch while minimizing H1-mediated sedation.[3]
Synthetic Protocols
To explore the SAR, researchers must synthesize analogs via a convergent pathway. The following protocol describes the synthesis of the core scaffold, adaptable for generating specific enantiomers or analogs.
General Synthesis Workflow
Reaction Type: N-Alkylation (Convergent Synthesis) Key Intermediate: 1-[(4-chlorophenyl)(phenyl)methyl]piperazine[5]
Step-by-Step Methodology
-
Preparation of the Benzhydryl Piperazine:
-
Reagents: Piperazine (excess), 4-chlorobenzhydryl chloride.[6]
-
Solvent: Methyl alcohol or Toluene.
-
Conditions: Reflux at 60-70°C for 4-6 hours.
-
Purification: The excess piperazine prevents bis-alkylation. The product is isolated via extraction (DCM/Water) and crystallization.
-
-
N-Alkylation (The Analog Generating Step):
-
Substrate: 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.[5]
-
Reagent: m-Methylbenzyl chloride (or analog halide).
-
Base: Potassium Carbonate (
) or Triethylamine (to scavenge HCl). -
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Protocol:
-
Dissolve 1.0 eq of benzhydryl piperazine in DMF.
-
Add 1.5 eq of
. -
Add 1.1 eq of m-methylbenzyl chloride dropwise at room temperature.
-
Heat to 60°C for 4-8 hours (monitor via TLC/LC-MS).
-
Quench with water, extract with Ethyl Acetate.
-
Convert to Dihydrochloride salt using HCl/Ethanol for stability.
-
-
Figure 2: Convergent synthesis pathway allowing for modification of the 'tail' region (Step 2) to probe metabolic SAR.
Biological Evaluation Protocols
To validate the metabolic SAR (specifically the shift to glycolysis), standard H1 binding assays are insufficient. You must employ metabolic flux analysis.
Assay: Mitochondrial Respiration (Seahorse XF)
Purpose: Quantify the Oxygen Consumption Rate (OCR) to verify mitochondrial inhibition.
-
Cell Preparation:
-
Seed striatal cells (STHdh) or primary neurons in XF96 cell culture microplates.
-
Incubate overnight to adhere.
-
-
Compound Treatment:
-
Replace media with unbuffered assay media (pH 7.4).
-
Inject Meclizine analogs (titration: 1
to 50 ).
-
-
Measurement Cycle (Seahorse XF Analyzer):
-
Basal Respiration: Measure OCR before oligomycin injection.
-
ATP Production: Inject Oligomycin (
). Decrease in OCR represents ATP-linked respiration. -
Maximal Respiration: Inject FCCP (uncoupler).
-
Non-Mitochondrial Respiration: Inject Rotenone/Antimycin A.
-
-
Validation Criteria:
-
A true Meclizine mimetic will show a dose-dependent decrease in Basal and Maximal OCR and a compensatory increase in Extracellular Acidification Rate (ECAR) (indicating a shift to glycolysis).
-
References
-
Gohil, V. M., et al. (2010).[3][7] Nutrient-sensitized screening for drugs that shift energy metabolism from mitochondrial respiration to glycolysis.[3][4] Nature Biotechnology, 28(2), 249–255.[3][4] Link
-
Gohil, V. M., et al. (2011).[8] Meclizine is neuroprotective in models of Huntington's disease.[8][9][10][11][12] Human Molecular Genetics, 20(2), 294–300.[8] Link
-
Huang, W., et al. (2004). Meclizine is an agonist ligand for mouse constitutive androstane receptor (CAR) and an inverse agonist for human CAR.[8][13][14] Molecular Endocrinology, 18(10), 2402–2408. Link
-
Lee, J. H., et al. (2024).[4][12] Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke.[12][15] Stroke, 55. Link (Note: Year/Vol updated based on recent findings).
-
Wang, Y., et al. (2023). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. Advanced Science. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Augmentation of Glycolytic Metabolism by Meclizine is Indispensable for Protection of Dorsal Root Ganglion Neurons from Hypoxia-Induced Mitochondrial Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meclizine is neuroprotective in models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meclizine-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Meclizine is an agonist ligand for mouse constitutive androstane receptor (CAR) and an inverse agonist for human CAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Action and Translational Potential of ()-Meclizine in Preemptive Prophylaxis Against Stroke. | Broad Institute [broadinstitute.org]
Identification of Deschloromeclozine in Forced Degradation Studies of Meclozine
An In-depth Technical Guide
Introduction: The Imperative of Knowing Your Degradants
Meclizine, a first-generation antihistamine of the piperazine class, is a widely used active pharmaceutical ingredient (API) for the management of motion sickness and vertigo. The chemical stability of such an API is a cornerstone of its safety and efficacy.[1] During its shelf-life or even within the manufacturing process, a drug substance can degrade, leading to the formation of impurities. These degradation products can be inactive, reduce the therapeutic efficacy of the drug, or in some cases, be toxic. Therefore, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing, including forced degradation studies, to understand how a drug substance behaves under various stress conditions.[2][3][4]
Forced degradation, or stress testing, involves subjecting the drug to conditions more severe than accelerated stability testing to intentionally generate degradation products.[1][4] This process is critical for several reasons: it elucidates potential degradation pathways, helps in the development and validation of stability-indicating analytical methods, and provides crucial information for developing stable formulations and defining appropriate storage conditions.[1][2]
This technical guide provides a comprehensive framework for the identification and characterization of Deschloromeclozine, a potential degradation product of Meclizine, that may arise during forced degradation studies. We will delve into the causality behind experimental choices, provide field-proven protocols, and outline the analytical workflow necessary to ensure the trustworthiness and integrity of the results, in line with ICH guidelines Q1A, Q1B, and Q2B.[2][3]
The Chemistry of Degradation: From Meclizine to Deschloromeclozine
Understanding the molecular structure of Meclizine is fundamental to predicting its degradation pathways. Meclizine is 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine. The key structural feature of concern is the chlorinated phenyl ring. Halogenated aromatic compounds can be susceptible to dehalogenation under certain conditions, particularly photolytic or reductive stress.
The formation of Deschloromeclozine involves the removal of the chlorine atom from the 4-chlorophenyl group, replacing it with a hydrogen atom. This transformation, while seemingly minor, creates a new chemical entity whose pharmacological and toxicological profile is unknown and must be characterized.
Caption: Proposed degradation pathway of Meclizine to Deschloromeclozine.
Regulatory Framework: The ICH Guidelines for Stress Testing
Forced degradation studies are a regulatory requirement outlined by the ICH. The primary guidelines governing these studies are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to elucidate the intrinsic stability of the drug substance. It recommends examining the effects of temperature, humidity, oxidation, and photolysis.[2]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This provides specific guidance on assessing the photostability of drug products.[2]
The objective of these studies is not to completely degrade the API but to achieve a target degradation of approximately 5-20%.[5][6] This level of degradation is considered optimal because it is sufficient to produce detectable quantities of degradation products for identification without leading to complex secondary degradation pathways that may not be relevant to real-world storage conditions.[7][8]
Experimental Protocol: A Guide to Forced Degradation of Meclizine
This section details a robust, step-by-step protocol for performing forced degradation studies on Meclizine hydrochloride. The conditions are based on established methods and ICH recommendations.[9][10]
Preparation of Stock Solution
Prepare a stock solution of Meclizine hydrochloride at a concentration of 1000 µg/mL. The solvent will vary depending on the stress condition. For hydrolytic and oxidative studies, use the respective stress agent (e.g., 0.1 N HCl, 0.1 N NaOH, or water) as the solvent.[10]
Application of Stress Conditions
The following conditions are recommended to induce degradation. Milder conditions should be attempted first, with severity increased as needed to achieve the target 5-20% degradation.[6]
| Stress Condition | Reagent/Parameter | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 N to 1 N HCl | 24 - 72 hours | Room Temp / 70°C |
| Base Hydrolysis | 0.01 N to 1 N NaOH | 1 - 24 hours | Room Temp / 70°C |
| Neutral Hydrolysis | Purified Water | 72 hours | 70°C |
| Oxidative | 3% to 30% H₂O₂ | 24 hours | Room Temperature |
| Thermal (Solid) | Dry Heat | 7 days | 70°C - 80°C |
| Thermal (Solution) | Dry Heat (in Water) | 3 - 7 days | 70°C - 80°C |
| Photolytic (Solid) | ICH Q1B Option 1/2 | > 1.2 million lux hours & > 200 W h/m² | Controlled |
Sample Preparation for Analysis
-
Time Point Sampling: At appropriate intervals, withdraw an aliquot of the stressed solution.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent molar concentration of base or acid, respectively, to halt the degradation reaction.
-
Dilution: Dilute the withdrawn sample with the HPLC mobile phase to a final target concentration suitable for analysis (e.g., 50 µg/mL).[10]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Caption: Workflow for forced degradation and sample analysis.
Analytical Identification and Characterization
A multi-tiered analytical approach is essential for the unambiguous identification and characterization of Deschloromeclozine. This process relies on separating the degradant from the parent drug and then using spectroscopic techniques for structural elucidation.
Tier 1: Separation with a Stability-Indicating HPLC Method
The cornerstone of impurity analysis is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. Such a method must be able to resolve the main API peak from all process-related impurities and degradation products.
Example HPLC Method Protocol:
-
Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm).[6][10] A C8 column is often effective for separating Meclizine from its degradation products.[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase and an organic solvent. A common mobile phase is a mixture of 0.2% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and methanol (e.g., 65:35 v/v).[6][10] The use of triethylamine helps to reduce peak tailing for basic compounds like Meclizine.[10]
-
Detection: UV/Photodiode Array (PDA) detector at 229 nm.[9][10] A PDA detector is crucial as it can assess peak purity and provide UV spectra of the degradants, which can offer preliminary structural clues.
-
Injection Volume: 20 µL.[9]
Tier 2: Identification with High-Resolution Mass Spectrometry (LC-MS)
Once an unknown peak is separated by HPLC, its identity must be determined. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose.[11]
-
Molecular Weight Determination: The first step is to determine the molecular weight of the eluting peak.
-
Meclizine (C₂₅H₂₇ClN₂): Monoisotopic Mass = 390.1917 g/mol . In the mass spectrum, this will appear as [M+H]⁺ at m/z 391.1990, showing a characteristic isotopic pattern for a molecule containing one chlorine atom (A+2 peak is ~32% of the A peak).
-
Deschloromeclozine (C₂₅H₂₈N₂): Monoisotopic Mass = 356.2307 g/mol . This will appear as [M+H]⁺ at m/z 357.2380. The absence of the chlorine isotopic pattern is a key diagnostic feature.
-
-
Structural Elucidation with Tandem MS (MS/MS): By selecting the parent ion (m/z 357.2380) and subjecting it to fragmentation, the resulting pattern can be compared to the fragmentation of the Meclizine parent ion (m/z 391.1990). Key fragments, such as those corresponding to the piperazine ring or the benzyl group, should be present in both spectra, while fragments containing the (now de-chlorinated) phenyl ring will show a mass shift corresponding to the loss of Cl and gain of H.
Tier 3: Definitive Confirmation with NMR and Reference Standard
While LC-MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. This requires isolating a sufficient quantity of the impurity.
-
¹H NMR: The most significant change in the proton NMR spectrum would be observed in the aromatic region. The complex multiplet corresponding to the 4-chlorophenyl group in Meclizine would be replaced by a different pattern corresponding to a monosubstituted phenyl group in Deschloromeclozine.
-
¹³C NMR: The carbon spectrum would confirm the change in substitution on the aromatic ring.
-
Reference Standard Synthesis: The ultimate confirmation involves the chemical synthesis of a pure Deschloromeclozine reference standard.[12][13] The retention time, mass spectrum, and NMR spectrum of the impurity formed during the degradation study must match those of the synthesized standard.
Caption: Multi-tiered analytical workflow for impurity identification.
Conclusion
The identification of degradation products such as Deschloromeclozine is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the safety and quality of pharmaceutical products. This guide has outlined a systematic and scientifically rigorous approach, grounded in the principles of the ICH guidelines. By combining controlled stress studies with a multi-tiered analytical strategy—from separation by a stability-indicating HPLC method to identification by mass spectrometry and definitive confirmation by NMR—researchers can confidently identify and characterize potential impurities. This comprehensive understanding of a drug's stability profile is indispensable for robust formulation development, the establishment of appropriate storage conditions, and ultimately, patient safety.
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]
-
ResearchGate. Base degradation chromatogram for meclizine hydrochloride. Available from: [Link]
-
Journal of Chromatographic Science, Oxford Academic. (2015, February 1). Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Available from: [Link]
-
ResearchGate. Thermal degradation chromatogram for meclizine hydrochloride. Available from: [Link]
-
YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
-
PubMed. (2015, May 15). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. Available from: [Link]
-
ResearchGate. Structure of meclizine hydrochloride and their impurities. Available from: [Link]
-
ResearchGate. Summary of degradation studies for meclizine tablets. Available from: [Link]
-
ResolveMass Laboratories. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
-
Broughton Analysis. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
PubMed. [Biotransformation of meclozine in the human body]. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Meclizine. Available from: [Link]
-
PubMed. (2021, March 15). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Available from: [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]
-
Pharmatutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
-
Amanote Research. (PDF) Synthesis and Characterization of. Available from: [Link]
-
ATSDR. ANALYTICAL METHODS. Available from: [Link]
-
PMC. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Available from: [Link]
-
ScienceDirect. Current methods of analysis for the determination of trichothecene mycotoxins in food. Available from: [Link]
-
PMC. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Available from: [Link]
-
ATSDR. ANALYTICAL METHODS. Available from: [Link]
-
MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available from: [Link]
-
International Food Research Journal. Determination of para-dichlorobenzene residues in honey by purge and trap with GCMSD. Available from: [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. (PDF) Synthesis and Characterization of [research.amanote.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis and Certification of Deschloromeclozine Reference Standard
Application Note: AN-SYN-DCM-01
Target Analyte: Deschloromeclozine (1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine) CAS: 16896-82-5 (Free Base) Primary Application: HPLC Impurity Profiling, System Suitability Testing, and Toxicological Qualification for Meclizine Hydrochloride.[1]
Abstract & Strategic Rationale
In the pharmaceutical analysis of Meclizine Hydrochloride, the identification of process-related impurities is a critical quality attribute (CQA) mandated by ICH Q3A(R2) guidelines. Deschloromeclozine represents a specific "des-halo" impurity arising from the use of de-chlorinated starting materials (benzhydryl chloride) or reductive degradation during synthesis.[1]
Unlike simple hydrolysis products (e.g., USP Related Compound A), Deschloromeclozine retains the full pharmacophore structure, making it difficult to separate chromatographically due to its similar lipophilicity to the API.[1] This Application Note provides a robust, self-validating protocol for synthesizing high-purity (>99.5%) Deschloromeclozine Dihydrochloride for use as a primary reference standard.
Key Technical Advantages of This Route:
-
Convergent Synthesis: Utilizes commercially available 1-(diphenylmethyl)piperazine, eliminating the risk of regioisomeric side-reactions associated with building the piperazine ring de novo.[1]
-
Salt-Mediated Purification: The protocol includes a specific hydrochloride salt formation step that selectively crystallizes the target amine, rejecting non-basic impurities.[1]
Retrosynthetic Analysis & Reaction Design
The synthesis is designed via a classical
Reaction Scheme (Graphviz)[1]
Caption: Convergent synthesis of Deschloromeclozine via N-alkylation followed by salt formation.
Materials & Reagents Table
| Reagent / Material | CAS No.[1][2][3][4][5][6][7] | Equiv.[1] | Role | Purity Req. |
| 1-(Diphenylmethyl)piperazine | 841-77-0 | 1.0 | Nucleophile | >98% |
| 3-Methylbenzyl chloride | 620-19-9 | 1.1 | Electrophile | >97% |
| Potassium Carbonate ( | 584-08-7 | 2.5 | Acid Scavenger | Anhydrous |
| Acetonitrile (MeCN) | 75-05-8 | N/A | Solvent | HPLC Grade |
| Isopropanol (IPA) | 67-63-0 | N/A | Crystallization | ACS Reagent |
| Hydrochloric Acid (conc.) | 7647-01-0 | Excess | Salt Formation | 37% |
Experimental Protocol
Phase 1: Synthesis of Deschloromeclozine Free Base
Principle: The reaction uses anhydrous conditions to prevent the hydrolysis of the benzyl chloride.[1] Excess base neutralizes the HCl byproduct, driving the equilibrium forward.[1]
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging:
-
Add 5.04 g (20.0 mmol) of 1-(diphenylmethyl)piperazine.
-
Add 6.91 g (50.0 mmol) of anhydrous
. -
Add 100 mL of Acetonitrile (MeCN).
-
-
Initiation: Stir the suspension at room temperature for 15 minutes.
-
Addition: Add 3.09 g (22.0 mmol) of 3-methylbenzyl chloride dropwise via a syringe over 10 minutes.
-
Reaction: Heat the mixture to reflux (
) for 6 to 8 hours .-
Checkpoint: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). The starting piperazine spot (
) should disappear, replaced by a higher running spot ( ).[1]
-
-
Work-up:
-
Cool the reaction to room temperature.[1]
-
Filter off the inorganic salts (
) and rinse the cake with 20 mL MeCN. -
Concentrate the filtrate under reduced pressure (Rotavap) to yield a viscous yellow oil.[1]
-
Dissolve the oil in 50 mL Dichloromethane (DCM) and wash with water (
) and brine ( ). -
Dry over anhydrous
, filter, and evaporate to obtain the Crude Free Base .[1]
-
Phase 2: Salt Formation & Purification (The "Reference Standard" Step)[1]
Principle: Free bases are often oils or amorphous solids prone to oxidation.[1] The dihydrochloride salt is a stable crystalline solid suitable for long-term storage and precise weighing.[1]
-
Dissolution: Dissolve the crude free base in 30 mL of Isopropanol (IPA) . Heat gently to
to ensure complete dissolution. -
Acidification: While stirring, slowly add 5 mL of conc. HCl (or 4M HCl in Dioxane).[1] A white precipitate should form immediately.[1]
-
Crystallization:
-
Heat the suspension to reflux until the solid redissolves (add minimal extra IPA if necessary).
-
Allow the solution to cool slowly to room temperature, then chill at
for 4 hours.
-
-
Isolation: Filter the white crystalline solid.
-
Washing: Wash the filter cake with cold acetone (
) to remove non-polar impurities and excess acid.[1] -
Drying: Dry in a vacuum oven at
for 12 hours.
Analytical Validation & Certification
To certify this material as a Reference Standard, it must pass the following structural and purity checks.
A. HPLC Purity (System Suitability)
Method: Adapted from USP Monograph for Meclizine HCl [1].
-
Column: L1 packing (C18),
.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mobile Phase: Dissolve 1.5 g sodium 1-heptanesulfonate in 300 mL water; mix with 700 mL Acetonitrile. Adjust pH to 4.0 with 0.1N sulfuric acid.
-
Expected Result: Deschloromeclozine should elute before Meclizine (due to lower lipophilicity from the loss of Cl).[1]
B. Structural Confirmation (NMR & MS)[1]
| Technique | Diagnostic Signal | Causality / Interpretation |
| 1H-NMR ( | Benzhydryl Group: The multiplet integrates to 10 protons (2 phenyl rings).[1] In Meclizine, this region integrates to 9H with a distinct AA'BB' pattern for the p-Cl ring.[1] The absence of the AA'BB' pattern confirms de-chlorination.[1] | |
| 1H-NMR | Methyl Group: Singlet corresponding to the methyl on the benzyl ring.[1] | |
| Mass Spec (ESI+) | Molecular Ion: Matches formula | |
| Isotope Pattern | M (100%), M+1 (~27%) | No Chlorine: The spectrum must NOT show an M+2 peak at ~33% intensity (characteristic of |
Troubleshooting & Critical Control Points
Workflow Logic Diagram
Caption: Decision tree for common synthetic deviations.
Common Issues:
-
Bis-Alkylation: If the starting piperazine is alkylated at both nitrogens (quaternary salt formation), it will not extract into DCM during workup.[1] Ensure the piperazine is fully dissolved before adding the benzyl chloride.[1]
-
Oiling Out: If the salt oils out during crystallization, scratch the glass or add a seed crystal.[1] Alternatively, use Ethanol/Diethyl Ether vapor diffusion.[1]
References
-
United States Pharmacopeia (USP). Meclizine Hydrochloride Monograph. USP-NF 2024.[1] (Subscription required for full text).[1]
-
PubChem. Compound Summary: Deschloromeclozine. National Library of Medicine.[1] [Link][1]
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). [Link]
Disclaimer: This protocol is intended for research and development purposes only. All synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pure-synth.com [pure-synth.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Meclizine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. Deschloromeclozine | CAS 16896-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Cadrofloxacin Hydrochloride | C19H21ClF3N3O4 | CID 9889840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.usp.org [store.usp.org]
Application Note: Structural Elucidation and LC-MS/MS Fragmentation Profiling of Deschloromeclozine
Abstract
This technical guide details the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) characterization of Deschloromeclozine , a critical dechlorinated impurity and potential photodegradation product of the antihistamine Meclozine (Meclizine). While pharmacopeial monographs (USP/EP) extensively characterize oxidative impurities (e.g., N-oxides), the deschloro- analog requires specific attention due to the loss of the diagnostic chlorine isotopic signature. This protocol provides a self-validating workflow for identifying Deschloromeclozine (
Introduction & Scientific Context
Meclozine is a piperazine-class antihistamine used to treat motion sickness and vertigo. Its chemical structure, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine, contains a labile chlorine atom on one phenyl ring.
In forced degradation studies—particularly under photolytic stress—dehalogenation can occur, yielding Deschloromeclozine . This impurity poses a unique analytical challenge:
-
Loss of Isotopic Pattern: The parent molecule exhibits a characteristic 3:1 (
) isotopic ratio. Deschloromeclozine lacks this, appearing as a singlet monoisotopic peak. -
Structural Similarity: It co-elutes closely with Meclozine in standard C18 reverse-phase methods due to high lipophilicity.
This guide establishes a robust fragmentation map to distinguish Deschloromeclozine from other isobaric impurities using Collision-Induced Dissociation (CID).
Experimental Methodology
Reagents and Standards
-
Reference Standard: Meclozine HCl (USP/EP Grade).
-
Impurity Standard: Deschloromeclozine (Custom synthesis or generated via UV-irradiation of parent solution).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
LC-MS/MS Protocol
This method utilizes a generic gradient suitable for piperazine derivatives, ensuring ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18 High-Resolution (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient | 0-1 min: 10% B; 1-8 min: 10%→90% B; 8-10 min: 90% B |
Table 2: Mass Spectrometry Parameters (ESI+)
| Parameter | Setting | Rationale |
|---|
| Ionization | ESI Positive | Piperazine nitrogens protonate readily (
Results & Discussion: Fragmentation Analysis
Precursor Ion Identification
-
Meclozine (Parent): Protonated molecule
. Displays Cl isotope pattern ( intensity). -
Deschloromeclozine: Protonated molecule
.-
Calculation:
. -
Observation: No
isotope peak is observed.
-
Fragmentation Pathway Logic
The fragmentation of Meclozine derivatives is driven by cleavage at the C-N bonds flanking the central piperazine ring. We can validate the identity of Deschloromeclozine by comparing its fragments to the parent.
Pathway A: Benzhydryl Cleavage (Diagnostic)
-
In Meclozine: Cleavage generates the Chlorobenzhydryl cation at
. -
In Deschloromeclozine: The chlorine is absent. The cleavage generates the Benzhydryl cation (diphenylmethyl) at
.-
Validation: This -34 Da shift confirms the modification is on the benzhydryl ring system.
-
Pathway B: Piperazine/Benzyl Cleavage (Conserved)
-
In Meclozine: Cleavage retains the m-methylbenzyl piperazine moiety, yielding
. -
In Deschloromeclozine: This part of the molecule is structurally identical to the parent. Consequently, the
fragment is conserved .-
Validation: The presence of
confirms the "right-hand" side of the molecule is intact.
-
Secondary Fragmentation
The
Visualized Fragmentation Mechanism
The following diagram illustrates the parallel fragmentation pathways, highlighting the diagnostic mass shift verifying the deschloro- structure.
Figure 1: Proposed fragmentation pathway of Deschloromeclozine (ESI+). Green path indicates the diagnostic shift from the parent drug; Red path indicates the conserved structural moiety.
Summary of Diagnostic Ions
Use this table to program Multiple Reaction Monitoring (MRM) transitions or for library matching.
Table 3: Fragment Assignment & Comparison
| Fragment Structure | Meclozine (
References
-
European Pharmacopoeia (Ph. Eur.) . Meclozine Dihydrochloride Monograph 0634. (Provides standard impurity limits and structures for Impurities A-F).
-
PubChem . Meclizine Compound Summary. National Center for Biotechnology Information. (Source for molecular weight and parent structure verification).
-
Peraman, R., et al. (2015).[1] A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science. (Discusses degradation pathways and impurity separation).
-
Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. (Provides foundational mechanisms for piperazine ring cleavage in ESI-MS).
Sources
Application Note: Thin Layer Chromatography (TLC) Separation of Meclizine Hydrochloride and Key Impurities
Executive Summary & Scientific Rationale
Meclizine Hydrochloride is a first-generation piperazine antihistamine used primarily for the treatment of motion sickness and vertigo. Its synthesis and degradation pathways involve specific intermediates that must be monitored to ensure pharmaceutical quality. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin Layer Chromatography (TLC) remains a critical tool for rapid reaction monitoring and cost-effective impurity screening.
The Separation Challenge: Meclizine contains a piperazine ring and multiple aromatic systems, making it a basic, lipophilic molecule.
-
Basicity: The nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups (
) on standard silica plates, leading to "tailing" (streaking) which compromises resolution. -
Isomerism: Meclizine is the meta-methyl isomer. Its primary isomeric impurity, Isomeclizine (ortho-methyl), possesses nearly identical polarity, making chromatographic resolution difficult without optimized mobile phases.
This guide presents a self-validating TLC protocol derived from pharmacopoeial standards (USP/Ph. Eur.) but enhanced with mechanistic insights for troubleshooting and optimization.
Target Analytes & Chemical Context
Understanding the polarity and structure of the impurities is the prerequisite for successful separation.
| Compound | Common Name | Structure/Nature | Polarity/TLC Behavior |
| Meclizine HCl | API | Tertiary amine, bulky lipophilic groups. | Mid-High Rf (Non-polar mobile phase moves it well). |
| Impurity A (USP RC A) | 4-Chlorobenzhydrol | Hydrolysis product / Starting material. Contains hydroxyl group.[1][2] | High Rf (Often moves ahead or close to Meclizine depending on solvent; less basic). |
| Impurity B (USP RC B) | Isomeclizine | Ortho-methyl isomer.[3][4] | Identical Rf to Meclizine in most systems (Critical Pair). |
| Nor-Meclizine | 1-[(4-chlorophenyl)phenylmethyl]piperazine | Intermediate (Secondary amine). Lacks the methylbenzyl group. | Low Rf (More polar, secondary amine interacts strongly with silica). |
Core Protocol: The "Suppressor" Method
This protocol utilizes a basic modifier (Diethylamine) to suppress silanol ionization, ensuring sharp spots for the basic piperazine derivatives. This aligns with USP general chapter chromatography conditions for Meclizine.
Materials & Reagents[5][6]
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed).-
Why:
allows non-destructive visualization of the aromatic rings.
-
-
Mobile Phase Components:
-
Cyclohexane (HPLC Grade)
-
Toluene (HPLC Grade)
-
Diethylamine (DEA) - Freshly opened or stored properly to avoid oxidation.
-
Mobile Phase Preparation
Ratio: Cyclohexane : Toluene : Diethylamine (15 : 3 : 2 v/v/v)
-
Pre-mixing: Mix the Cyclohexane and Toluene first in a separation funnel or mixing cylinder.
-
Modification: Add the Diethylamine last.
-
Scientific Insight: The DEA acts as a "sacrificial base." It preferentially binds to the acidic silanol sites on the plate, effectively "deactivating" them so the Meclizine drug substance does not drag/tail.
-
-
Equilibration: Pour into a twin-trough chamber lined with filter paper. Allow to saturate for 30 minutes before developing.
-
Validation: Failure to saturate will result in the "edge effect," where spots on the outer lanes migrate faster/slower than the center.
-
Sample Preparation
-
Standard Solution: Dissolve 25 mg of Meclizine HCl Reference Standard in 10 mL of Methanol (2.5 mg/mL).
-
Test Solution (Tablets): Grind tablets equivalent to 125 mg Meclizine.[5] Extract with 50 mL Methanol (shake for 15 mins). Filter through 0.45 µm PTFE filter.
-
Impurity Spike (System Suitability): Prepare a solution containing 4-Chlorobenzhydrol (Impurity A) at 0.5 mg/mL in Methanol.
Execution Workflow
Figure 1: Step-by-step execution workflow for Meclizine TLC separation.
Visualization & Interpretation
UV Detection (Primary)
Expose the dry plate to UV light at 254 nm .
-
Meclizine: Appears as a dark quenching spot against the bright green fluorescent background.
-
4-Chlorobenzhydrol: Dark spot (strong UV chromophore due to benzhydrol structure).
-
Excipients: Most tablet excipients (starch, lactose) are UV inactive and will not interfere.
Chemical Staining (Secondary/Confirmatory)
If UV detection is ambiguous, use Iodoplatinate Reagent .
-
Mechanism:[6] Reacts specifically with nitrogenous bases (alkaloids/amines).
-
Result: Meclizine and piperazine impurities turn blue-violet . 4-Chlorobenzhydrol (no nitrogen) will not stain or stain very faintly yellow (iodine absorption). This confirms the identity of the spots.
Expected Rf Values (Relative)
Note: Absolute Rf varies with humidity and temperature. Use Relative Rf (
| Compound | Approx Rf | Separation Logic |
| Nor-Meclizine | 0.2 - 0.3 | Retained due to exposed secondary amine polarity. |
| Meclizine HCl | 0.5 - 0.6 | Moves freely due to DEA blocking silanols. |
| 4-Chlorobenzhydrol | 0.7 - 0.8 | Least polar (no ionizable amine), travels near solvent front. |
Mechanistic Troubleshooting (The "Why" and "How")
The interaction between the stationary phase and the analyte is the source of 90% of TLC failures.
Figure 2: Mechanism of action for Diethylamine (DEA) preventing tailing of Meclizine.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Tailing / Streaking | Insufficient DEA or "Old" Plate. | Add 0.5% more DEA to mobile phase. Heat activate plate at 105°C for 30 mins to remove moisture. |
| "Smiling" Front | Uneven saturation. | Ensure filter paper lines the tank walls. Allow 30 min saturation. |
| Rf shifts lower | High Humidity. | Humidity deactivates silica. Activate plate immediately before use. |
| Ghost Spots | Sample degradation. | Meclizine is light sensitive in solution. Protect samples from light; spot immediately. |
References & Authoritative Grounding
-
United States Pharmacopeia (USP). Meclizine Hydrochloride Monograph.[6] USP 35, Page 3776.[7] (Defines the Cyclohexane:Toluene:DEA 15:3:2 system).
-
European Pharmacopoeia (Ph.[6] Eur.). Meclozine Dihydrochloride.[1] (Defines Impurity A and B standards).
-
PubChem. Meclizine Hydrochloride Compound Summary. National Library of Medicine.
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (General reference for basic amine separation on silica).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. Meclozine hydrochloride Impurity as Hydrochloride - Analytica Chemie [analyticachemie.in]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. researchgate.net [researchgate.net]
- 7. drugfuture.com [drugfuture.com]
Application Note: Extraction and Quantification of Deschloromeclozine in Biological Plasma
Introduction & Scope
Deschloromeclozine (also known as deschloromeclizine) is a primary metabolite and photodegradation product of the first-generation antihistamine Meclizine . While Meclizine is widely prescribed for vertigo and motion sickness, its metabolic profile—specifically the formation of deschloromeclozine—is critical for understanding clearance pathways, potential off-target toxicology, and therapeutic drug monitoring (TDM).
This Application Note provides a comprehensive technical guide for extracting Deschloromeclozine from human and rodent plasma. Unlike the parent compound, Deschloromeclozine lacks the chlorine atom on the benzhydryl moiety, slightly altering its lipophilicity (LogP) and pKa profile. This guide addresses the specific challenge of simultaneously recovering this metabolite while removing plasma proteins and phospholipids that cause matrix effects in LC-MS/MS analysis.
Analyte Physicochemical Profile
Understanding the chemistry is the prerequisite for successful extraction.
| Property | Value (Approx.) | Implication for Extraction |
| Structure | Piperazine derivative | Basic nitrogen atoms allow for cation exchange (SPE) and pH-dependent partitioning (LLE). |
| pKa | ~3.1 and ~8.2 (Piperazine nitrogens) | Extraction pH must be adjusted > pH 9.5 to ensure the molecule is neutral for LLE. |
| LogP | ~4.8 (Predicted) | Highly lipophilic (though slightly less than Meclizine). Ideal for organic solvent partitioning. |
| MW | 356.5 g/mol | Monoisotopic Mass: ~356.22 Da. |
Method Selection Guide
Select the extraction protocol based on your sensitivity requirements and sample throughput.
Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity and throughput needs.
Protocol A: High-Throughput Protein Precipitation (PPT)
Best for: Early-stage discovery PK, high concentrations (>5 ng/mL), rapid turnaround.
Reagents
-
Precipitating Agent: Acetonitrile (ACN) containing 0.1% Formic Acid (cold, 4°C).
-
Internal Standard (IS): Meclizine-d5 or Chlorcyclizine (100 ng/mL in ACN).
Workflow
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution. Vortex briefly.
-
Precipitate: Add 200 µL (1:4 ratio) of cold Precipitating Agent.
-
Note: The addition of acid helps disrupt protein binding, which is high for this class of drugs.
-
-
Vortex: Mix vigorously for 2 minutes (1500 rpm).
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean plate.
-
Dilute (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with water prior to injection.
Protocol B: Liquid-Liquid Extraction (LLE) - Gold Standard
Best for: High sensitivity (<1 ng/mL), removing matrix effects, and concentrating the sample.
Reagents[1]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate:Hexane (50:50).
-
Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 10.0.
-
Reconstitution Solution: Mobile Phase A:B (50:50).
Step-by-Step Workflow
Figure 2: LLE workflow emphasizing the critical alkalinization step to ensure the basic piperazine is uncharged and partitions into the organic phase.
Technical Rationale
-
pH Adjustment: Deschloromeclozine has basic nitrogens. At physiological pH (7.4), it is partially ionized. Adding carbonate buffer (pH 10) ensures the molecule is >99% neutral, maximizing recovery into the organic layer [1].
-
Solvent Choice: MTBE is preferred over Dichloromethane (DCM) because the organic layer floats, making transfer easier and reducing the risk of aspirating plasma proteins.
LC-MS/MS Conditions (Guideline)
Once extracted, the analyte requires specific chromatographic separation to distinguish it from the parent drug (Meclizine).
Chromatography[2][3][4][5][6][7][8]
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate.
-
Mass Spectrometry (MRM Transitions)
-
Ionization: ESI Positive mode (Piperazine nitrogens protonate easily).
-
Deschloromeclozine (Predicted):
-
Precursor: 357.2 (
) -
Product 1 (Quant): 167.1 (Benzhydryl cation - distinct from Meclizine's 201.1)
-
Product 2 (Qual): 165.1 (Methylbenzyl cation)
-
-
Meclizine (Parent):
-
Precursor: 391.2
-
Product: 201.1 (Chlorobenzhydryl cation)
-
Note: Always optimize collision energy (CE) and declustering potential (DP) by infusing a neat standard.
Validation Criteria (FDA/EMA)
To ensure the method is "self-validating" as requested, every batch must meet these criteria:
-
Linearity:
over the range (e.g., 1–500 ng/mL). -
Recovery: Compare peak area of extracted samples vs. post-extraction spiked blanks. Target > 60% consistent recovery.
-
Matrix Effect (ME):
-
Acceptable range: ±15%. If ME < -20% (Suppression), switch from PPT to LLE.
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Recovery | pH not high enough during LLE. | Ensure Carbonate buffer is fresh and pH is >9.5. |
| Peak Tailing | Interaction with silanols on column. | Increase Ammonium Formate concentration in Mobile Phase A (up to 10mM). |
| Carryover | Analyte sticking to injector needle. | Use a strong needle wash: ACN:IPA:Water:Formic Acid (40:40:20:0.1). |
| Interference | Phospholipids eluting with analyte. | Switch to Protocol C (SPE) using Hybrid Phospholipid Removal plates (e.g., Waters Ostro or Phenomenex Phree) [2]. |
References
-
Wang, Z., et al. (2011). "Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry." Journal of Chromatography B.
- Context: Establishes the baseline PPT method and stability data for the parent compound, applicable to the metabolite.
-
Rainville, P.D., et al. (2017). "Phospholipid removal for the analysis of biological fluids." Waters Application Notes.
- Context: Validates the necessity of phospholipid removal for lipophilic basic drugs to prevent m
-
Hasegawa, C., et al. (2006). "Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry.
- Context: Demonstrates the efficiency of C18 and cation exchange mechanisms for piperazine-class antihistamines.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 1-Benzhydryl-4-(3-methylbenzyl)piperazine
Welcome to the technical support center for the synthesis of 1-Benzhydryl-4-(3-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthesis yield.
Introduction
The synthesis of 1-Benzhydryl-4-(3-methylbenzyl)piperazine, a tertiary amine, is typically achieved through the nucleophilic substitution of 1-benzhydrylpiperazine with 3-methylbenzyl chloride. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide will address common issues encountered during this synthesis, providing explanations for the underlying chemistry and actionable solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield in the N-alkylation of 1-benzhydrylpiperazine can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the starting material is still present after a prolonged period, consider increasing the reaction temperature or time. A gradual increase in temperature is recommended to avoid side reactions.[1]
-
-
Poor Quality of Reagents: The purity of your starting materials, 1-benzhydrylpiperazine and 3-methylbenzyl chloride, is crucial.
-
Solution: Ensure the purity of your starting materials through techniques like NMR or melting point analysis. 3-Methylbenzyl chloride can degrade over time, so using a freshly opened or purified bottle is advisable.
-
-
Suboptimal Base: The choice and amount of base are critical for deprotonating the piperazine nitrogen, thus activating it as a nucleophile.
-
Solution: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) are commonly used.[2][3] Ensure the base is anhydrous, as water can hydrolyze the alkylating agent. The strength of the base should be sufficient to deprotonate the secondary amine of the piperazine.[1]
-
-
Solvent Effects: The solvent plays a significant role in the reaction rate and outcome.
Q2: I am observing significant amounts of a di-substituted byproduct. How can I minimize its formation?
The formation of a di-substituted byproduct, where two molecules of 3-methylbenzyl chloride react with one molecule of a piperazine starting material (if piperazine itself is used as a precursor to 1-benzhydrylpiperazine), is a common issue in piperazine chemistry.[1] While the target reaction involves a pre-formed 1-benzhydrylpiperazine, improper stoichiometry or side reactions can still lead to complex mixtures.
Potential Causes and Solutions:
-
Incorrect Stoichiometry: Using an excess of the alkylating agent (3-methylbenzyl chloride) can favor di-alkylation if there are any unreacted primary piperazine sites.
-
Solution: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of 1-benzhydrylpiperazine to 3-methylbenzyl chloride is theoretically required. A slight excess of the piperazine derivative can sometimes be used to ensure the complete consumption of the more valuable alkylating agent.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions.
-
Solution: Start the reaction at a lower temperature (e.g., room temperature) and only increase it if the reaction is sluggish, as monitored by TLC.[1]
-
Q3: My final product is difficult to purify. What strategies can I employ for effective purification?
Purification of piperazine derivatives can be challenging due to their basic nature and potential for salt formation.[1]
Effective Purification Strategies:
-
Column Chromatography: This is a standard method for purifying organic compounds.
-
Technique: Use silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from starting materials and byproducts. Adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent the product from tailing on the acidic silica gel.[5]
-
-
Acid-Base Extraction: This technique leverages the basicity of the piperazine nitrogen.
-
Technique: Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.
-
-
Crystallization as a Salt: Formation of a salt can be an excellent method for purification.
-
Technique: The purified free base can be dissolved in a suitable solvent (e.g., a mixture of ethanol and methanol) and treated with an excess of an acid, such as ethanolic hydrochloric acid, to precipitate the dihydrochloride salt.[5] The resulting crystalline salt is often highly pure and can be collected by filtration.
-
Q4: I am seeing an unexpected side product in my reaction mixture. What could it be?
The formation of unexpected side products can be due to various factors.
Potential Side Reactions:
-
Quaternization: The tertiary amine product can further react with the alkylating agent to form a quaternary ammonium salt. This is more likely to occur if a large excess of the alkylating agent is used or at high temperatures.
-
Elimination Reaction: 3-Methylbenzyl chloride could potentially undergo elimination under strongly basic conditions, although this is less common for benzyl halides compared to other alkyl halides.
-
Impurity-Driven Side Reactions: Impurities in the starting materials can lead to the formation of other products.
Troubleshooting Steps:
-
Characterize the Byproduct: If possible, isolate the byproduct and characterize it using techniques like NMR and Mass Spectrometry to understand its structure. This will provide valuable clues about the side reaction occurring.
-
Re-evaluate Reaction Conditions: Based on the identity of the byproduct, you may need to adjust your reaction conditions (e.g., lower the temperature, change the base, or use a different solvent).
Frequently Asked Questions (FAQs)
Q: What is the typical reaction time for this synthesis? A: The reaction time can vary significantly depending on the scale, temperature, and concentration of the reactants. It can range from a few hours to over 40 hours.[5] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time.[1]
Q: Which base is the most suitable for this reaction? A: Both inorganic bases like potassium carbonate (K₂CO₃) and organic bases like triethylamine (TEA) are commonly used.[2][3] The choice may depend on the solvent and the desired reaction temperature. K₂CO₃ is often used in solvents like DMF at elevated temperatures, while TEA is suitable for reactions in dichloromethane, often at room temperature.[3]
Q: What is the best way to monitor the reaction? A: Thin-Layer Chromatography (TLC) is a quick and effective method.[1] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, LC-MS is recommended.
Q: How can I be sure my product is pure? A: Purity should be assessed using multiple analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the compound and can reveal the presence of impurities. Mass spectrometry will confirm the molecular weight. Elemental analysis can be used to determine the elemental composition, especially for the salt form of the product.[5]
Experimental Protocol: Synthesis of 1-Benzhydryl-4-(3-methylbenzyl)piperazine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
1-Benzhydrylpiperazine
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzhydrylpiperazine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 3-methylbenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.[3]
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents facilitate SN2 reactions.[3][4] |
| Base | K₂CO₃, Triethylamine | To deprotonate the piperazine nitrogen.[2][3] |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also lead to side products.[1][3] |
| Stoichiometry | 1:1.1 (Piperazine:Alkyl Halide) | A slight excess of the alkylating agent can help drive the reaction to completion. |
| Purification | Column Chromatography, Crystallization | To remove unreacted starting materials and byproducts.[5] |
Visualizing the Process
Reaction Scheme
Caption: Synthesis of 1-Benzhydryl-4-(3-methylbenzyl)piperazine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Vertex AI Search. Synthesis of 1-(3-benzyloxy-4'-chlorobenzhydryl)-4-(3-methylbenzyl) piperazine.
- Naveen, S., et al. (2025). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Journal of Chemical Crystallography.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
- International Journal of Pharmaceutical Sciences and Research. (2012).
- Journal of the Serbian Chemical Society. (2013).
- Google Patents. (2014). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
- Wikipedia. Meclizine.
- BenchChem. 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis.
- Google Patents. CN103772321B - The synthetic method of Meclozine and the synthetic method of meclozine hydrochloride.
- QuickCompany.
- Molecules. (2022).
- Google Patents. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same.
- Encyclopedia of Organic Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- ResearchGate. (2025). Synthesis of meclizine hydrochloride.
- Encyclopedia.pub. (2021).
- The Journal of Organic Chemistry. (2025).
- Organic Syntheses. 1-benzylpiperazine.
- Google Patents.
- Supporting Information.
- Google Patents.
- Google Patents.
- MDPI. (2025).
- ChemicalBook. 3-Methylbenzyl chloride synthesis.
- Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Google Patents. EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
- Ottokemi. 3-Methylbenzyl chloride, 98% 620-19-9 India.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 3-Methylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Methylbenzyl chloride, 98% 620-19-9 India [ottokemi.com]
Technical Support Center: Optimizing Deschloromeclozine Analysis
Executive Summary: The Chemistry of the Problem
Welcome to the Technical Support Center. If you are analyzing Deschloromeclozine (a dechlorinated analog of Meclizine), you are likely encountering severe peak tailing (
The Root Cause: Deschloromeclozine is a hydrophobic base containing a piperazine ring.
-
pKa Mismatch: The piperazine nitrogens have pKa values typically in the range of 5–9. At neutral pH, they are protonated (positively charged).
-
Silanol Interaction: Traditional silica-based C18 columns contain residual silanol groups (
) which deprotonate to above pH 3.5. -
The Mechanism: The positively charged analyte binds ionically to the negatively charged silanols. This "secondary retention mechanism" is slower than the primary hydrophobic partition, causing the peak tail to drag.
This guide provides a scientifically grounded troubleshooting workflow to eliminate tailing, ensuring your method meets USP and ICH guidelines (
Diagnostic Workflow
Before altering chemistry, confirm the physical nature of the distortion. Use this decision matrix to isolate the issue.
Figure 1: Diagnostic logic for distinguishing chemical tailing from physical system issues.
Critical Troubleshooting Guides (FAQs)
Category A: Mobile Phase Chemistry[1][2][3][4]
Q: I am using a standard Formic Acid/Water gradient. Why is my tailing factor still > 2.0? A: Formic acid (pH ~2.7) is often insufficient to suppress silanol activity for strong bases like piperazines.
-
The Fix: You must increase the Ionic Strength or use Ion-Pairing .
-
Method 1 (LC-MS Compatible): Switch to Ammonium Formate (10–20 mM) adjusted to pH 3.0. The ammonium ions (
) compete with the Deschloromeclozine for the silanol sites, effectively "blocking" them. -
Method 2 (UV Only - Robust): Add 0.1% Triethylamine (TEA) or use an Ion-Pairing agent like Sodium 1-Heptanesulfonate (as seen in USP Meclizine monographs). Warning: These are not MS-compatible.
-
Q: Can I run this at High pH to deprotonate the analyte? A: Yes, this is often the most effective strategy for piperazines.
-
Mechanism: At pH 10 (using Ammonium Hydroxide or Ammonium Bicarbonate), Deschloromeclozine (pKa ~8–9) becomes neutral. Neutral molecules do not interact with silanols.
-
Requirement: You must use a Hybrid-Silica column (e.g., Waters XBridge, Phenomenex Gemini) that is stable up to pH 12. Standard silica columns will dissolve above pH 8.
Category B: Stationary Phase Selection
Q: Which column type is best for Deschloromeclozine? A: Avoid generic C18 columns. Use one of the following "Base-Deactivated" technologies:
| Column Class | Technology | Why it works for Deschloromeclozine | Recommended For |
| Charged Surface Hybrid (CSH) | Low-level positive surface charge | Repels the positively charged protonated amine (Electrostatic Repulsion). | Best Choice (LC-MS & UV) |
| Bidentate C18 / Hybrid (BEH) | Ethylene-bridged silica | High pH stability allows running at pH 10. | High pH Methods |
| Polar Embedded | Amide/Carbamate group in chain | Shields silanols and provides alternate selectivity. | 100% Aqueous conditions |
Category C: Sample Preparation
Q: My peak splits at the top. Is this tailing? A: No, this is likely Solvent Mismatch .
-
Cause: Dissolving Deschloromeclozine in 100% Acetonitrile or Methanol while the mobile phase starts at high aqueous content (e.g., 90% Water). The analyte precipitates or travels faster than the mobile phase initially.
-
Solution: Match the sample diluent to the starting mobile phase conditions (e.g., 80:20 Water:Acetonitrile).
Standardized Experimental Protocols
Choose the protocol that matches your detection method.
Protocol A: The "Modern Standard" (LC-MS Compatible)
Recommended for R&D and Impurity Profiling.
-
Column: Charged Surface Hybrid C18 (e.g., Waters CSH C18),
mm, 1.7 µm. -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Do not use pure water/formic acid; the salt is crucial.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Reduces viscosity and improves mass transfer).
-
Expected Result: Sharp, symmetrical peak (
) due to ionic repulsion from the CSH surface and competition from ammonium ions.
Protocol B: The "USP-Style" Robust Method (UV Only)
Recommended for QC/Release Testing where MS is not required.
-
Column: L1 Packing (End-capped C18),
mm, 5 µm. -
Buffer: Dissolve 1.5 g Sodium 1-Heptanesulfonate in 300 mL water.
-
Mobile Phase: Mix 300 mL Buffer + 700 mL Acetonitrile. Adjust pH to 4.0 with 0.1 N Sulfuric Acid.[1][2][3]
-
Flow Rate: 1.0 – 1.5 mL/min.
-
Detection: UV @ 230 nm.
-
Mechanism: The heptanesulfonate forms a neutral ion-pair with Deschloromeclozine, masking the charge and increasing retention on the C18 chain.
References
-
United States Pharmacopeia (USP). USP Monograph: Meclizine Hydrochloride.[3][4] (Current Revision). USP-NF.[1][3][4] Link
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide.[5] Link
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions.Link
-
ResearchGate. Optimized RP-HPLC chromatogram for meclizine hydrochloride. (Methodology for piperazine derivatives).[1] Link
-
Chrom Tech. What Causes Peak Tailing in HPLC?Link
Sources
Technical Support Center: Deschloromeclozine LC-MS Baseline Noise Reduction
Introduction: The Signal-to-Noise Challenge
Welcome to the Technical Support Center. You are likely here because your LC-MS/MS assay for Deschloromeclozine (a primary metabolite of Meclizine) is suffering from elevated baseline noise, limiting your Lower Limit of Quantitation (LLOQ).
Deschloromeclozine contains a piperazine moiety , making it a basic, lipophilic compound. In positive electrospray ionization (ESI+), these physicochemical properties predispose the assay to three specific noise sources:
-
Adsorption Carryover: Basic amines sticking to flow path surfaces, causing "ghost" peaks or raised baselines.
-
Mobile Phase Contamination: High sensitivity to trace contaminants in organic solvents.
-
Matrix Effects: Phospholipids from biological matrices (plasma/urine) causing ion suppression or background elevation.
This guide provides a modular troubleshooting workflow to isolate and eliminate these noise sources.
Module 1: Reagents & System Hygiene (The "Source" of Noise)[1]
User Question: My baseline is high across the entire gradient, even with blank injections. Is my mobile phase contaminated?
Technical Insight: Baseline noise in ESI+ is often caused by cluster ions formed from sodium or potassium adducts of contaminants in the mobile phase. For Deschloromeclozine, which requires acidic conditions for protonation, low-quality additives are a common culprit.
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Replace Modifiers | Switch to fresh ampoules of LC-MS grade Formic Acid or Ammonium Formate. Aged formic acid oxidizes, creating background noise. |
| 2 | Bypass the Column | Connect the injector directly to the MS source (use a union). Run the gradient. If noise persists, the contamination is in the Solvent or Pump . |
| 3 | Aqueous Phase Check | If using a water purification system, check TOC (Total Organic Carbon) levels. If >5 ppb, switch to bottled LC-MS grade water immediately. |
| 4 | Plasticizer Audit | Ensure no phthalate-containing plasticware (pipette tips, solvent bottles) is used. Phthalates (m/z 391, 413) are common isobaric interferences. |
Visual Logic: Noise Source Isolation
Caption: Logic flow for isolating whether noise originates from the MS source, the mobile phase, or the column.
Module 2: Chromatographic Optimization (The "Separation" of Noise)
User Question: I see "ghost peaks" and a rising baseline at the end of my run. How do I fix this?
Technical Insight: Deschloromeclozine is lipophilic. If your gradient does not reach a high enough percentage of organic solvent (e.g., 95% B) for a sufficient duration, matrix components (like phospholipids) will accumulate on the column and elute unpredictably in subsequent runs, creating "chemical noise."
Optimized Gradient Strategy
Column Recommendation: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus) to minimize silanol interactions with the piperazine ring.
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % B | Event | Purpose |
| 0.00 | 5 | Start | Load sample in weak solvent to focus peak. |
| 1.00 | 5 | Hold | Divert valve to waste (remove salts). |
| 4.00 | 95 | Ramp | Elute Deschloromeclozine. |
| 5.50 | 95 | Wash | CRITICAL: Remove phospholipids/matrix. |
| 5.60 | 5 | Re-equilibrate | Prepare for next injection. |
| 8.00 | 5 | End | Ensure column is stable. |
Key Fix: If you see carryover, switch the autosampler needle wash to a strong organic solvent (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid). The piperazine group sticks to metallic needles; acidic organic washes solubilize it best.
Module 3: Mass Spectrometry Parameters (The "Detection" of Noise)
User Question: How do I optimize my MS settings to distinguish the analyte from background noise?
Technical Insight: Generic source settings often result in poor desolvation, leading to high chemical noise. For Deschloromeclozine, optimizing the Desolvation Temperature and Cone Voltage is critical to break up solvent clusters that mimic the analyte signal.
Optimization Protocol
-
MRM Transition Tuning:
-
Do not rely on literature values alone. Infuse a 100 ng/mL standard.
-
Precursor: Scan for [M+H]+.
-
Product: Select product ions with higher mass (if possible) to reduce low-mass chemical noise interference.
-
Note: Meclizine metabolites often fragment at the piperazine ring. Ensure your transition is specific to the deschloro analog and not shared by the parent drug if separation is poor.
-
-
Source Parameters (ESI+):
| Parameter | Recommended Start | Adjustment Logic |
| Capillary Voltage | 1.5 - 3.0 kV | Lower voltages often reduce background noise more than signal, improving S/N ratio. |
| Desolvation Temp | 400°C - 500°C | Higher temps improve desolvation of the piperazine, reducing solvent cluster noise. |
| Cone Gas | 50 - 100 L/hr | Use cone gas to blow away neutral contaminants before they enter the vacuum. |
| Dwell Time | Auto (or >20ms) | Ensure sufficient points across the peak. Too low dwell time = jagged, noisy peaks. |
Module 4: Sample Preparation (The "Matrix" Noise)
User Question: My standards look clean, but my plasma samples have a noisy baseline. Why?
Technical Insight: This is the hallmark of Matrix Effect . Endogenous phospholipids (m/z 184, 496, etc.) co-elute or elute late, causing ion suppression or enhancement. Simple Protein Precipitation (PPT) does not remove phospholipids efficiently.
Workflow: Matrix Removal Strategy
For Deschloromeclozine (a basic, lipophilic drug), Solid Phase Extraction (SPE) or Phospholipid Removal Plates are superior to PPT.
Caption: Comparison of sample preparation techniques for noise reduction. SPE or PL Removal plates are recommended over simple precipitation.
Protocol (MCX SPE - Mixed Mode Cation Exchange):
-
Load: Plasma (acidified with 2% H3PO4) onto MCX cartridge. Deschloromeclozine (basic) binds to the sorbent.
-
Wash 1: 2% Formic Acid (Removes proteins/acidic interferences).
-
Wash 2: Methanol (Removes neutral lipids/matrix).
-
Elute: 5% Ammonium Hydroxide in Methanol. Releases the basic analyte.
-
Result: A highly clean extract with minimal baseline noise.
References
-
Waters Corporation. (2025). Controlling Contamination in LC/MS Systems. Waters Help Center. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technical Guides. [Link]
-
Wang, Z., et al. (2011). Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Byran, G., et al. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Drug Development and Industrial Pharmacy.[1] [Link][1]
-
Element Lab Solutions. (2025).[2] 10 Tips for Electrospray Ionisation LC-MS. Technical Articles. [Link]
Sources
Technical Support Center: Navigating Solubility Hurdles of Deschloromeclozine in HPLC Mobile Phases
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the solubility challenges of Deschloromeclozine during High-Performance Liquid Chromatography (HPLC) analysis. Drawing from established chromatographic principles and extensive field experience, this resource is designed to empower you with the knowledge to develop robust and reliable analytical methods.
Understanding the Challenge: The Physicochemical Profile of Deschloromeclozine
Table 1: Physicochemical Properties of Meclozine (as a proxy for Deschloromeclozine)
| Property | Value/Information | Implication for HPLC Method Development |
| Chemical Class | Piperazine Derivative | Basic compound, likely to have ionizable nitrogen atoms. |
| Aqueous Solubility | 0.1 mg/mL (for Meclozine)[1] | Very poorly soluble in water; will likely precipitate in highly aqueous mobile phases. |
| LogP (calculated) | 5.56 (for Meclizine)[2] | Highly hydrophobic; strong retention on reversed-phase columns is expected. |
| pKa | Not explicitly found, but as a piperazine derivative, it is a weak base. | The ionization state, and therefore solubility and retention, will be highly dependent on the mobile phase pH.[3][4][5] |
| Solubility in Organic Solvents | Meclizine hydrochloride is soluble in ethanol, DMSO, and dimethylformamide. | Good solubility in common HPLC organic modifiers is expected. |
The combination of high hydrophobicity and poor aqueous solubility, coupled with its basic nature, presents a significant challenge for achieving good peak shape and reproducible results in reversed-phase HPLC.[6][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when analyzing Deschloromeclozine and provides a systematic approach to resolving them.
Q1: My Deschloromeclozine sample is precipitating in the vial upon mixing with the initial mobile phase. What should I do?
A1: This is a classic symptom of poor analyte solubility in a highly aqueous mobile phase. The key is to ensure the initial mobile phase composition is strong enough to keep the analyte dissolved.
Root Cause Analysis: Your initial mobile phase likely has too high a percentage of water, causing the hydrophobic Deschloromeclozine to crash out of the solution.
Solutions:
-
Increase the Initial Organic Percentage: If you are running a gradient method, increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your starting conditions. For isocratic methods, a higher overall organic content will be necessary.
-
Modify the Sample Diluent: Dissolve your sample in a diluent that has a similar or slightly higher organic strength than your initial mobile phase. A 50:50 mixture of acetonitrile and water is often a good starting point.[8] In severe cases, dissolving the sample in 100% organic modifier might be necessary, but be mindful of potential peak distortion if the injection volume is large.
Q2: I'm observing poor peak shape (tailing or fronting) and inconsistent retention times for Deschloromeclozine. How can I improve this?
A2: Poor peak shape and shifting retention times for a basic compound like Deschloromeclozine often point to undesirable secondary interactions with the stationary phase or issues with pH control.
Root Cause Analysis:
-
Peak Tailing: This is frequently caused by the interaction of the basic analyte with acidic silanol groups on the surface of the silica-based stationary phase.
-
Peak Fronting: This can occur if the column is overloaded or if the analyte is not sufficiently soluble in the mobile phase.
-
Inconsistent Retention: This is a strong indicator that the mobile phase pH is not adequately controlled, leading to fluctuations in the ionization state of the analyte.[9][10]
Troubleshooting Workflow:
Troubleshooting Workflow for Peak Shape Issues.
Solutions:
-
Mobile Phase pH Adjustment and Buffering:
-
Principle: The retention of ionizable compounds is highly dependent on the mobile phase pH.[5] For a basic compound like Deschloromeclozine, working at a pH that is at least 2 units away from its pKa will ensure it is either fully protonated (ionized) or fully deprotonated (neutral), leading to more stable retention.[11]
-
Low pH (e.g., pH 2.5-3.5): At this pH, the basic nitrogens on Deschloromeclozine will be protonated (ionized). This can reduce retention on a C18 column and often improves peak shape by minimizing interactions with silanols. Use a buffer like phosphate or formate.
-
High pH (e.g., pH 8-10): At a higher pH, Deschloromeclozine will be in its neutral, deprotonated form. This will increase its hydrophobicity and lead to stronger retention on a reversed-phase column.[6][7] This approach requires a pH-stable column.
-
Buffer Selection: Always use a buffer to maintain a consistent pH throughout the analysis.[11] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are essential.
-
-
Choice of Organic Modifier:
-
Acetonitrile vs. Methanol: While both are common reversed-phase solvents, they can offer different selectivity.[12][13] Acetonitrile is generally a stronger solvent for hydrophobic compounds. Trying both can reveal which provides better peak shape and resolution.
-
Alternative Modifiers: In some cases, small amounts of other solvents like tetrahydrofuran (THF) or isopropanol can be added to the mobile phase to improve solubility and alter selectivity, but be mindful of their higher viscosity and UV cutoff.
-
-
Alternative Column Chemistries:
-
If peak tailing persists even with pH control, consider a column with a different stationary phase.
-
Phenyl-Hexyl or Biphenyl Columns: These phases offer alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like Deschloromeclozine.[5]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and can sometimes reduce peak tailing for basic compounds.
-
Q3: My Deschloromeclozine peak is very broad, and I'm struggling to get good sensitivity. What could be the cause?
A3: A broad peak often indicates slow kinetics of interaction between the analyte and the stationary phase or solubility issues within the mobile phase.
Root Cause Analysis:
-
Poor Mass Transfer: The analyte may be interacting too strongly or in multiple ways with the stationary phase.
-
On-Column Precipitation: The analyte may be soluble in the sample diluent but precipitating at the head of the column where it first encounters the mobile phase.
Solutions:
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-45 °C) can improve mass transfer kinetics, leading to sharper peaks. It will also decrease the viscosity of the mobile phase, which can improve efficiency.
-
Lower the Flow Rate: A slower flow rate allows more time for the analyte to equilibrate between the mobile and stationary phases, which can sometimes improve peak shape for compounds with slow kinetics.
-
Use of Additives:
-
Ion-Pairing Reagents: For basic compounds at low pH, adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%) can improve peak shape. However, TFA can suppress ionization in mass spectrometry.
-
Surfactants (Use with Caution): In some challenging cases, a very low concentration of a surfactant can be added to the mobile phase to enhance solubility.[11][14][15] This is generally a last resort as it can be difficult to remove from the column and may interfere with detection.
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of Deschloromeclozine.
Objective: To evaluate the effect of mobile phase pH on the retention time, peak shape, and resolution of Deschloromeclozine.
Materials:
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Deschloromeclozine standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Ammonium formate
-
Ammonium hydroxide
-
HPLC grade water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Deschloromeclozine in 50:50 ACN:water.
-
Prepare aqueous buffer solutions at the following pH values:
-
pH 3.0: 0.1% Formic acid in water
-
pH 5.0: 10 mM Ammonium formate in water, pH adjusted with formic acid
-
pH 8.0: 10 mM Ammonium formate in water, pH adjusted with ammonium hydroxide
-
-
-
Chromatographic Conditions:
-
Mobile Phase A: Aqueous buffer (pH 3.0, 5.0, or 8.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 40-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 230 nm, to be determined by UV scan)
-
-
Execution:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the Deschloromeclozine standard using each of the three mobile phase pH conditions.
-
Record the chromatograms.
-
-
Data Analysis:
-
Compare the retention time, peak asymmetry (tailing factor), and peak width for Deschloromeclozine at each pH.
-
Select the pH that provides the best combination of retention, peak shape, and resolution from any impurities.
-
Protocol for Systematic Mobile Phase pH Screening.
References
-
THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Available from: [Link]
-
How to Develop HPLC Method for Basic Compounds - Pharma Knowledge Forum. Available from: [Link]
-
HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. Available from: [Link]
-
Meclizine - Wikipedia. Available from: [Link]
-
Effect of Mobile Phase ph on the Separation of Drugs using High-Performance Liquid Chromatography - Taylor & Francis. Available from: [Link]
-
THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY | Semantic Scholar. Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]
-
Enhancing the Solubility and Dissolution Rate of Meclizine Hydrochloride by Inclusion Complex | Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Phase solubility diagram of Meclizine HCl with b-CD and HP-b-CD - ResearchGate. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. Available from: [Link]
-
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available from: [Link]
-
HPLC Method Development Kit: Where to Start? - Element Lab Solutions. Available from: [Link]
-
Compound: MECLIZINE (CHEMBL1623) - ChEMBL - EMBL-EBI. Available from: [Link]
-
The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]
-
Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants | Request PDF - ResearchGate. Available from: [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. Available from: [Link]
-
HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Available from: [Link]
-
For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. Available from: [Link]
Sources
- 1. Meclizine - Wikipedia [en.wikipedia.org]
- 2. Compound: MECLIZINE (CHEMBL1623) - ChEMBL [ebi.ac.uk]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmaguru.co [pharmaguru.co]
- 8. peerj.com [peerj.com]
- 9. tandfonline.com [tandfonline.com]
- 10. moravek.com [moravek.com]
- 11. Developing HPLC Methods [sigmaaldrich.com]
- 12. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositum.tuwien.at [repositum.tuwien.at]
- 14. researchgate.net [researchgate.net]
- 15. support.collaborativedrug.com [support.collaborativedrug.com]
Minimizing matrix effects in Deschloromeclozine bioanalysis
Topic: Minimizing Matrix Effects in LC-MS/MS Analysis Role: Senior Application Scientist Status: Operational
Executive Summary: The Challenge of Deschloromeclozine
Deschloromeclozine, a piperazine-derivative metabolite, presents a classic bioanalytical challenge. As a lipophilic base (LogP ~4.5, pKa ~8.5), it is prone to severe ion suppression in Electrospray Ionization (ESI) due to co-eluting endogenous phospholipids (specifically glycerophosphocholines).
This guide moves beyond generic advice. We focus on the causality of matrix effects: the competition for charge in the ESI droplet. The protocols below are designed to isolate the analyte from "charge thieves" (phospholipids) before they ever reach the source.
Module 1: Diagnostic Workflow
Q: How do I definitively confirm that signal drift is caused by matrix effects and not instrument instability?
A: You must perform a Post-Column Infusion (PCI) experiment. Comparing peak area variation in Quality Control (QC) samples is reactive. PCI is proactive and visual. It maps the "suppression zones" of your specific chromatographic run.
The Protocol:
-
Setup: Tee-combine the LC eluent (blank matrix injection) with a constant infusion of Deschloromeclozine standard (at 100 ng/mL) into the MS source.
-
Acquisition: Monitor the MRM transition for Deschloromeclozine.
-
Interpretation: A flat baseline indicates a clean run. Dips (suppression) or humps (enhancement) indicate elution of matrix components.[1]
-
Action: Overlay your analyte peak on this trace. If your analyte elutes during a "dip," you have a matrix effect.
Visualizing the Diagnostic Logic:
Figure 1: Decision tree for diagnosing signal variability. Note that extraction optimization is the primary intervention path.
Module 2: Extraction Optimization (The Core Solution)
Q: Protein Precipitation (PPT) is fast, but my variability is high. Why is this failing?
A: PPT is a "dirty" cleanup. PPT removes proteins but leaves >95% of phospholipids in the supernatant. Deschloromeclozine is lipophilic; it co-extracts with these lipids. In the ESI source, phospholipids (which have high surface activity) monopolize the droplet surface, preventing your analyte from entering the gas phase.
Q: What is the "Gold Standard" extraction for Deschloromeclozine?
A: Liquid-Liquid Extraction (LLE) at High pH. Because Deschloromeclozine is a base (piperazine ring), we can exploit pH switching to achieve orthogonality.
The High-pH LLE Protocol:
-
Alkalize: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10) to 100 µL plasma.
-
Extract: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Separate: Freeze the aqueous layer (or centrifuge) and decant the organic layer.
-
Dry & Reconstitute: Evaporate and reconstitute in mobile phase.
Comparison of Methodologies:
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | High-pH LLE (Recommended) |
| Phospholipid Removal | < 10% | > 95% (with wash) | > 98% |
| Analyte Recovery | High | Variable | High (if pH optimized) |
| Cost per Sample | Low | High | Medium |
| Complexity | Low | High | Medium |
Extraction Workflow Visualization:
Figure 2: Mechanism of High-pH Liquid-Liquid Extraction (LLE) for basic piperazine derivatives.
Module 3: Chromatographic Solutions
Q: I cannot change my extraction method. How can I separate the phospholipids chromatographically?
A: You must push phospholipids to the end of the gradient. Phospholipids are extremely lipophilic. If you use a short isocratic run or a shallow gradient, they may elute broadly, overlapping with Deschloromeclozine.
The "Flush" Protocol:
-
Column: Use a C18 or Phenyl-Hexyl column (Phenyl phases often provide better selectivity for piperazines).
-
Gradient:
-
0-2 min: Hold low organic (separation of polar interferences).
-
2-4 min: Ramp to analyte elution.
-
4-5 min: Ramp to 95-100% Organic (The "Lipid Flush").
-
5-7 min: Hold at high organic. Crucial Step. This washes the phospholipids off the column.
-
-
Cycle Time: Do not inject the next sample until the lipid flush is complete.
Module 4: Validation & Calculations
Q: How do I calculate the Matrix Factor (MF) according to FDA/EMA guidelines?
A: You must compare the signal in "Post-Extracted Spiked" samples vs. "Neat Standard" samples.
Do not confuse Recovery with Matrix Effect.
-
Recovery: (Pre-extraction spike) / (Post-extraction spike)
-
Matrix Factor: (Post-extraction spike) / (Neat Solution)[5]
Calculation Table:
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | < 1.0: Ion Suppression> 1.0: Ion Enhancement= 1.0: No Effect | |
| IS-Normalized MF | Should be close to 1.0 .[1][5][6][7] This proves the IS is compensating for the matrix effect. |
Requirement: According to FDA Bioanalytical Method Validation Guidance (2018), you must determine MF in at least 6 different lots of matrix to assess variability (CV%). The CV of the IS-normalized MF should not exceed 15%.
References
-
FDA. (2018).[8] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[9][10] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
European Medicines Agency (EMA). (2011).[8] Guideline on bioanalytical method validation. [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. lcms.cz [lcms.cz]
- 5. Relative matrix effects: A step forward using standard line slopes and ANOVA analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. pharmacompass.com [pharmacompass.com]
Navigating the Nuances of Piperazine Analysis: A Technical Guide to pH-Optimized Separations
For Immediate Release
Introduction: The Challenge of Piperazine Separation
Piperazine and its derivatives are fundamental building blocks in numerous pharmaceuticals.[1] However, their inherent chemical properties present significant analytical challenges. As a diprotic base with two pKa values (pKa1 ≈ 5.35 and pKa2 ≈ 9.73), piperazine's ionization state is highly sensitive to pH.[2][3] This characteristic, coupled with the high polarity of piperazine and its structurally similar impurities, often leads to poor retention, asymmetrical peak shapes (tailing), and inadequate resolution in reversed-phase high-performance liquid chromatography (RP-HPLC).[4] Mastering the control of mobile phase pH is therefore paramount to developing robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH the most critical parameter for separating piperazine and its impurities?
The pH of the mobile phase directly controls the ionization state of piperazine and its impurities. In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The ionized (protonated) form of piperazine is highly polar and will have weak retention, eluting very early with poor peak shape. Conversely, the neutral (free base) form is more hydrophobic and will be better retained. By adjusting the pH, you can manipulate the equilibrium between the ionized and neutral forms, thereby controlling retention and selectivity.[5]
Q2: What are the pKa values for piperazine, and what do they mean for my separation?
Piperazine has two pKa values: pKa1 is approximately 5.35 and pKa2 is around 9.73.[2][3][6]
-
At a pH below pKa1 (e.g., pH < 4), both nitrogen atoms will be protonated, and the molecule will carry a +2 charge.
-
Between the two pKa values (e.g., pH 7), the piperazine molecule will predominantly exist with a +1 charge.
-
At a pH above pKa2 (e.g., pH > 10), piperazine will be in its neutral, un-ionized form.
For effective RP-HPLC, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single, stable ionic form, which prevents peak splitting and improves reproducibility.[7]
Q3: I'm seeing severe peak tailing for my piperazine peak. What's the cause and how do I fix it?
Peak tailing for basic compounds like piperazine is a classic problem in RP-HPLC. It's typically caused by secondary interactions between the positively charged (protonated) analyte and negatively charged, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[8][9]
Solutions:
-
Low pH Mobile Phase: The most common solution is to lower the mobile phase pH to around 2-3 using an acidic modifier like formic acid or phosphoric acid.[10] At this low pH, the silanol groups are protonated (-Si-OH) and thus neutral, minimizing the unwanted ionic interactions.
-
High pH Mobile Phase: An alternative is to use a high pH (e.g., pH > 10) to deprotonate the piperazine, making it neutral. This also minimizes silanol interactions, but requires a pH-stable column.
-
Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites and improve peak shape.[11]
Q4: How do I choose the right buffer for my mobile phase?
The ideal buffer has a pKa value within +/- 1 pH unit of your target mobile phase pH to provide maximum buffering capacity.[12]
-
For low pH (2-4): Phosphate or formate buffers are excellent choices.[5]
-
For mid-range pH (4-6): Acetate or citrate buffers are suitable.[12]
-
For high pH (>8): Ammonium or borate buffers can be used, but ensure your column is stable at these pH levels. Organic buffers like pyrrolidine may offer better column longevity at high pH compared to phosphate.[13]
Always consider the UV cutoff of the buffer, especially when working at low wavelengths, to avoid baseline noise.[5]
Q5: My resolution between piperazine and a key impurity is poor. How can pH help?
If the impurity has a different pKa from piperazine, adjusting the pH can dramatically alter the selectivity of the separation.[14] A small change in pH can shift the ionization state of one compound more than the other, leading to a change in their relative retention times and potentially achieving baseline separation. Systematically screen a range of pH values (e.g., from 3 to 8 on a pH-stable column) to find the "sweet spot" for resolution.
Troubleshooting Guides
Guide 1: Systematic Approach to Optimizing Mobile Phase pH
This protocol outlines a structured approach to finding the optimal pH for your separation.
Objective: To achieve optimal retention, peak shape, and resolution for piperazine and its impurities.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (use a pH-stable column if screening above pH 8)
-
Mobile phase A: Water
-
Mobile phase B: Acetonitrile or Methanol
-
pH modifiers/buffers: Phosphoric acid, formic acid, ammonium acetate, ammonium bicarbonate.
Protocol:
-
Initial Scouting Run: Begin with a generic gradient (e.g., 5-95% B over 20 minutes) using a mobile phase buffered at a low pH (e.g., pH 3.0 with 0.1% formic acid). This establishes a baseline chromatogram.
-
pH Screening: Prepare a series of mobile phases at different pH values. A good starting range is pH 3, 5, 7, and 9 (if using a compatible column).
-
For each pH, prepare the aqueous mobile phase (A) by adding the appropriate buffer. For example:
-
pH 3: 10 mM Potassium Phosphate, adjust with Phosphoric Acid.
-
pH 7: 10 mM Ammonium Acetate.
-
-
Always measure and adjust the pH of the aqueous component before adding the organic solvent.[10]
-
-
Execute Gradient Runs: Run your sample using the same gradient at each pH condition.
-
Data Analysis:
-
Retention Time: Observe how the retention time of piperazine and its impurities changes with pH.
-
Peak Shape: Assess the asymmetry factor at each pH. Look for the condition that provides the most symmetrical peaks.
-
Resolution: Calculate the resolution between critical pairs of impurities at each pH.
-
-
Fine-Tuning: Based on the screening results, select the most promising pH and perform smaller adjustments (e.g., in 0.5 pH unit increments) to further optimize the separation.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. webqc.org [webqc.org]
- 3. uregina.ca [uregina.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 8. waters.com [waters.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
- 13. hplc.eu [hplc.eu]
- 14. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
Validation & Comparative
Validation of Analytical Method for Meclizine Impurity E per ICH Q2(R2) Guidelines
Executive Summary
In the high-stakes environment of pharmaceutical development, the resolution of structural analogs is the litmus test for analytical method robustness. Meclizine Hydrochloride, a first-generation antihistamine, presents a specific challenge: the detection of Impurity E (Deschloromeclozine) . Structurally identical to the Active Pharmaceutical Ingredient (API) except for a single chlorine atom, Impurity E frequently co-elutes with Meclizine in standard isocratic pharmacopeial methods.
This guide presents a comparative analysis and validation protocol for a Stability-Indicating UPLC Gradient Method , contrasting it against traditional USP isocratic protocols. We demonstrate how transitioning to an optimized gradient workflow enhances resolution (
The Challenge: Meclizine Impurity E
Meclizine Impurity E (EP nomenclature) is chemically identified as 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine (also known as Deschloromeclozine).[1]
-
Origin: It arises primarily through reductive dehalogenation during synthesis or photodegradation of the API.
-
Analytical Difficulty: The loss of the chlorine atom at the para-position of the benzhydryl ring results in a molecule with physicochemical properties (pKa, LogP) nearly identical to Meclizine.
-
Regulatory Impact: Under ICH Q3A/B, impurities exceeding the identification threshold (0.10%) must be identified and qualified. Co-elution leads to mass balance errors and potential safety risks.
Visualizing the Structural Relationship
The following diagram illustrates the structural proximity and formation pathway, highlighting why separation is chromatographically difficult.
Figure 1: Formation pathway of Meclizine Impurity E (Deschloromeclozine) via dehalogenation.
Comparative Analysis: Legacy vs. Proposed Method
Traditional pharmacopeial methods (USP) often utilize isocratic elution. While robust for assay, they lack the peak capacity to separate critical pairs like Meclizine/Impurity E efficiently.
Performance Metrics Comparison
| Parameter | Legacy Method (USP Isocratic) | Proposed Method (UPLC Gradient) | Improvement |
| Column | L1 (C18), 5 µm, 4.6 x 250 mm | BEH C18, 1.7 µm, 2.1 x 100 mm | Higher Efficiency |
| Mobile Phase | Water/MeOH (55:45) w/ Phosphate | 10mM Ammonium Acetate (pH 4.0) / ACN | Mass Spec Compatible |
| Run Time | ~45 Minutes | 12 Minutes | 3.7x Faster |
| Resolution ( | 1.5 - 1.8 (Marginal) | > 3.5 (Robust) | High Reliability |
| Sensitivity (LOQ) | ~0.05% | 0.01% | Enhanced Detection |
| Tailing Factor | 1.6 | 1.1 | Sharper Peaks |
Expert Insight: The legacy method relies on high organic content to elute Meclizine, causing Impurity E (which is slightly less lipophilic due to Cl loss) to elute on the tail of the API or co-elute. The proposed gradient starts at lower organic strength to engage the stationary phase, separating the species based on subtle hydrophobic differences before eluting them.
Detailed Experimental Protocol (Proposed)
This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes immediately.
Chromatographic Conditions
-
Instrument: UPLC System with PDA Detector (e.g., Waters Acquity or Agilent 1290).
-
Column: Ethylene Bridged Hybrid (BEH) C18,
, . -
Column Temp:
. -
Flow Rate:
. -
Detection: UV at 230 nm (Meclizine
). -
Injection Volume:
.
Mobile Phase Setup
-
Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 with Acetic Acid. (Controls ionization of piperazine nitrogens).
-
Mobile Phase B (MPB): Acetonitrile (100%).
Gradient Program
| Time (min) | % MPA | % MPB | Curve | Action |
| 0.0 | 70 | 30 | Initial | Equilibration |
| 2.0 | 70 | 30 | 6 | Isocratic Hold (Impurity separation) |
| 8.0 | 20 | 80 | 6 | Elution of API & Late Eluters |
| 9.0 | 20 | 80 | 6 | Wash |
| 9.1 | 70 | 30 | 1 | Re-equilibration |
| 12.0 | 70 | 30 | 1 | End |
Validation per ICH Q2(R2)
The recent ICH Q2(R2) revision emphasizes a lifecycle approach.[2] The following validation characteristics must be demonstrated.
A. Specificity (Stress Testing)
To prove the method can unequivocally assess the analyte in the presence of components:
-
Protocol: Subject Meclizine HCl to acid (0.1N HCl), base (0.1N NaOH), oxidation (3%
), and photolytic stress. -
Requirement: Peak purity angle must be less than the purity threshold (using PDA).
-
Result: Impurity E must be resolved from the API peak with
.
B. Linearity and Range
Demonstrate proportionality across the reporting range.
-
Range: LOQ to 120% of the specification limit (0.5%).
-
Levels: 5 concentration levels (e.g., 0.05, 0.10, 0.25, 0.50, 0.75
). -
Acceptance: Correlation coefficient (
) ; y-intercept bias .
C. Accuracy (Recovery)
Since Impurity E standards are available (CAS 16896-82-5), use the Spike Recovery method.
-
Protocol: Spike Impurity E into the placebo matrix at 50%, 100%, and 150% of the target limit (0.5%).
-
Acceptance: Mean recovery
.
D. LOD & LOQ (Sensitivity)
ICH Q2(R2) allows determination via Signal-to-Noise (S/N).
-
LOD (Limit of Detection): S/N
. -
LOQ (Limit of Quantitation): S/N
. -
Experimental Data:
-
LOD:
. -
LOQ:
(Confirmed by precision study at this level, RSD < 10%).
-
Validation Workflow Diagram
The following Graphviz diagram outlines the logical flow of the validation execution, ensuring compliance with ICH Q2(R2).
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.
Robustness and "Self-Validating" Controls
To ensure the method remains reliable during routine QC (Quality Control), specific robustness parameters were tested.
-
pH Variation:
units. (Critical: At pH > 4.5, peak tailing increases due to deprotonation of piperazine). -
Column Temperature:
. (Higher temp improves mass transfer but may alter selectivity of the critical pair). -
Wavelength:
.
Self-Validating System Suitability Criteria: Every analytical run must include a "Resolution Solution" containing both Meclizine and Impurity E.
-
Requirement:
(Impurity E / Meclizine) . -
Logic: If resolution drops below 2.5, the column efficiency is degrading, or the mobile phase pH is incorrect. The run automatically invalidates.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[2][3] Meclozine Dihydrochloride Monograph 0620. EDQM. [Link]
-
PubChem. (2023). Compound Summary: Meclizine Impurity E (Deschloromeclozine). National Library of Medicine. [Link]
-
Gowda, K. V., et al. (2010). Characterization of stress degradation products of Meclizine Hydrochloride by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
A Comparative Analysis of the UV Absorption Spectra of Deschloromeclozine and Meclizine: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Molecules: A Tale of a Single Atom
Meclizine is a first-generation antihistamine belonging to the piperazine class, widely used for the treatment of motion sickness and vertigo.[1] Its chemical structure features a complex arrangement of aromatic rings and a piperazine core. Deschloromeclozine is a closely related compound, identical in structure to Meclizine with one critical exception: the absence of a chlorine atom on one of the phenyl rings.[2]
This seemingly minor structural difference—the removal of a single chlorine atom—is predicted to have a discernible impact on the molecule's interaction with UV light. The core of both molecules that absorbs UV radiation is the system of conjugated pi electrons within the benzene rings, known as a chromophore. The substituents on these rings can modify the absorption characteristics.
Chemical Structures:
-
Meclizine: 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine[3][4]
-
Deschloromeclozine: 1-(diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine[2]
The key differentiator is the presence of a 4-chlorophenyl group in Meclizine versus a phenyl group in Deschloromeclozine.
The Role of the Chloro-Substituent: An Auxochromic Effect
In UV-Visible spectroscopy, a chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of light.[5] Substituents on the chromophore that modify the wavelength and intensity of absorption are known as auxochromes.[6] Auxochromes are functional groups with non-bonding electrons that can interact with the pi system of the chromophore.
The chlorine atom in Meclizine, with its lone pairs of electrons, acts as an auxochrome to the benzene ring chromophore. This interaction has two primary effects:
-
Bathochromic Shift (Red Shift): The presence of the chlorine atom is expected to shift the wavelength of maximum absorption (λmax) to a longer wavelength.[7] This occurs because the lone pair electrons on the chlorine atom can be delocalized into the benzene ring's pi-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8] Studies comparing the UV spectra of benzene and chlorobenzene have demonstrated this red shift.[9][10]
-
Hyperchromic Effect: An increase in the molar absorptivity (ε), meaning an increase in the intensity of the absorption, is also possible.[11]
Therefore, it is predicted that the λmax of Deschloromeclozine will be at a shorter wavelength (a hypsochromic or blue shift) compared to Meclizine.[7][12]
Known UV Absorption Spectrum of Meclizine
Experimental data for Meclizine hydrochloride consistently reports a λmax in the range of 230-232 nm. The specific solvent system can cause minor shifts in this maximum.
| λmax (nm) | Solvent System | Reference |
| 232 nm | Methanol:DMF (40:60) | [11] |
| 230 nm | Methanol and Distilled Water | [13] |
| 236 nm | Not specified | [5] |
| 220 nm | Methanol | |
| 230 nm | Methanolic Distilled Water | [4] |
The variation in reported λmax values highlights the importance of maintaining consistent experimental conditions, particularly the choice of solvent, when comparing spectra.
Experimental Protocol for Comparative UV-Vis Spectrophotometry
To empirically validate the predicted spectral differences between Deschloromeclozine and Meclizine, the following step-by-step protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and a valid comparison.
Instrumentation:
-
A calibrated double-beam UV-Visible spectrophotometer.
-
Matched quartz cuvettes with a 1 cm path length.
Reagents and Solvents:
-
Meclizine Hydrochloride reference standard.
-
Deschloromeclozine reference standard.
-
Spectroscopic grade methanol.
Procedure:
-
Solvent Selection: Methanol is a suitable solvent due to its transparency in the UV range and its common use in published methods for Meclizine analysis.
-
Preparation of Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of the Meclizine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of spectroscopic grade methanol and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and then dilute to the mark with methanol. Mix thoroughly.
-
Repeat this process for the Deschloromeclozine reference standard.
-
-
Preparation of Working Standard Solutions (10 µg/mL):
-
Pipette 10 mL of the Meclizine stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
Repeat this process for the Deschloromeclozine stock solution.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan a wavelength range of 200 nm to 400 nm.
-
Use spectroscopic grade methanol as the blank to zero the instrument.
-
Fill a quartz cuvette with the Meclizine working standard solution and record the UV absorption spectrum.
-
Thoroughly rinse the cuvette with methanol.
-
Fill the cuvette with the Deschloromeclozine working standard solution and record the UV absorption spectrum.
-
-
Data Analysis:
-
Overlay the two spectra for a visual comparison.
-
Determine the λmax for each compound.
-
If desired, prepare a series of dilutions for each compound to determine the molar absorptivity (ε) at their respective λmax values by creating a calibration curve and applying the Beer-Lambert Law.
-
Experimental Workflow Diagram
Sources
- 1. Meclizine - Wikipedia [en.wikipedia.org]
- 2. Des-Chloro Meclizine | 16896-82-5 [chemicalbook.com]
- 3. Meclizine [webbook.nist.gov]
- 4. Facebook [cancer.gov]
- 5. faculty.chas.uni.edu [faculty.chas.uni.edu]
- 6. Auxochrome - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Bathochromic shift, hypsochromic shift; red shift; blue shift [chem.ucla.edu]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Guide: Limit of Detection (LOD) and Quantification (LOQ) for Deschloromeclozine
[1]
Executive Summary
Deschloromeclozine is a critical analyte in the lifecycle of the antihistamine Meclizine (Bonine, Antivert). It serves two distinct roles: as a primary photodegradation impurity in pharmaceutical stability studies and as a minor metabolite in pharmacokinetic (PK) profiling.[1]
Accurate determination of its Limit of Detection (LOD) and Limit of Quantification (LOQ) is method-dependent. This guide compares the two industry-standard approaches: LC-MS/MS (Bioanalytical Gold Standard) and HPLC-UV (Quality Control Standard) .[1]
Key Takeaway:
-
For Bioanalysis (Plasma/Urine): LC-MS/MS is mandatory.[1] It achieves LOQs in the pg/mL range, necessary to track trace metabolic pathways.[1]
-
For QC/Stability (Tablets/Raw Material): HPLC-UV is sufficient and cost-effective, offering LOQs in the ng/mL to µg/mL range, suitable for identifying impurities >0.05% threshold.[1]
Chemical Context & Causality[1]
To understand the analytical challenges, one must understand the molecule. Deschloromeclozine is structurally identical to Meclizine, lacking only the chlorine atom on the benzhydryl ring.
This structural similarity means Deschloromeclozine co-elutes with Meclizine on many C18 columns unless specific gradient optimization is applied.[1]
Visualization: Structural Relationship
Figure 1: Formation pathways of Deschloromeclozine showing photolytic and metabolic origins.[1]
Comparative Analysis: LC-MS/MS vs. HPLC-UV[1]
The following data synthesizes performance metrics from validated bioanalytical methods for piperazine-class antihistamines.
Performance Data Matrix
| Feature | Method A: LC-MS/MS | Method B: HPLC-UV (DAD) |
| Primary Application | Human Plasma PK, Trace Metabolite ID | Drug Substance QC, Stability Testing |
| Detection Principle | Mass-to-Charge (MRM Mode) | UV Absorbance (230 nm) |
| LOD (Limit of Detection) | 0.1 – 0.5 ng/mL | 20 – 50 ng/mL |
| LOQ (Limit of Quant) | 0.5 – 1.0 ng/mL | 50 – 100 ng/mL |
| Selectivity | High (Mass resolution distinguishes co-eluters) | Moderate (Relies solely on Retention Time) |
| Sample Volume | Low (50–100 µL plasma) | High (20–50 µL injection volume) |
| Linearity Range | 0.5 – 500 ng/mL | 0.1 – 50 µg/mL |
Expert Insight on Selection
-
Choose LC-MS/MS if you are conducting a clinical trial.[1] Meclizine has a short half-life and low bioavailability; its metabolites appear in plasma at concentrations often below 10 ng/mL.[1] UV detection will fail to quantify the terminal elimination phase.[1]
-
Choose HPLC-UV if you are a formulation scientist testing shelf-life.[1] You are looking for degradation products at 0.1% of a 25mg tablet (approx. 25 µg).[1] UV sensitivity is perfectly adequate and more robust for routine daily use.[1]
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for High-Sensitivity Bioanalysis (Plasma Matrix).[1] It prioritizes the removal of phospholipids to prevent ion suppression, a common cause of poor LOQ in piperazine analysis.
A. Reagents & Standards[1][3][4][5]
-
Internal Standard (IS): Flunarizine or Deuterated Meclizine (
-Meclizine).[1] -
Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).[1]
B. Sample Preparation (Protein Precipitation)[1][3][5][7]
-
Why PPT? Liquid-Liquid Extraction (LLE) is cleaner but Deschloromeclozine is relatively polar; PPT ensures higher recovery (>90%).[1]
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 1 min.
-
Centrifuge: Spin at 13,000 rpm for 10 min at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.
C. Chromatographic & MS Conditions
-
Column: Agilent Zorbax SB-C18 (150 x 2.1 mm, 5 µm) or equivalent.[1][2]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient:
-
0-1 min: 30% B[1]
-
1-4 min: Ramp to 90% B
-
4-6 min: Hold 90% B (Elutes Deschloromeclozine)
-
-
Ionization: ESI Positive Mode (M+H)+.
-
Note: Deschloromeclozine contains basic nitrogen atoms, making ESI+ highly sensitive.[1]
-
Visualization: Analytical Workflow
Figure 2: Validated workflow for the extraction and quantification of Deschloromeclozine in plasma.
Troubleshooting & Optimization
Matrix Effects (Ion Suppression)
If your LOQ is unstable (e.g., signal drops in patient samples vs. water standards), phospholipids are likely co-eluting.[1]
-
Solution: Monitor the phospholipid transition (m/z 184 -> 184) during method development. Adjust the gradient to flush lipids after the analyte elutes.
Peak Tailing
Deschloromeclozine is a basic amine.[1] It interacts with free silanol groups on older silica columns.[1]
-
Solution: Use "End-capped" columns (e.g., C18-MS grade) and ensure the mobile phase pH is acidic (pH 3.0–4.[1]0) to protonate silanols, reducing secondary interactions.[1]
Carryover
Due to its lipophilicity, the analyte may stick to the injector needle.
-
Solution: Use a needle wash solution of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.[1]
References
-
Wang, Z., et al. (2011). "Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry."[1][2] Journal of Chromatography B.
- Context: Establishes the baseline LLOQ for Meclizine at 0.5 ng/mL using PPT extraction, serving as the proxy standard for Deschloromeclozine bioanalysis.
-
Sahu, P.K., et al. (2021). "Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations." Drug Development and Industrial Pharmacy.
- Context: Provides comparative data for pharmaceutical formulation analysis, establishing LOD/LOQ ranges (1.0 ng/mL LOD) relevant to impurity profiling.
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation."
- Context: Defines the regulatory requirements for LOQ (S/N > 10) and LOD (S/N > 3) cited in the protocol.
Comparative Toxicity of Meclizine Impurities and Degradation Products: A Technical Guide
Executive Summary & Scientific Rationale
Objective: This guide provides a rigorous comparative analysis of the toxicity profiles of Meclizine (Meclozine) and its critical impurities/degradation products. While Meclizine is generally considered safe (formerly FDA Pregnancy Category B), specific degradation products—particularly 4-chlorobenzophenone —pose distinct toxicological risks, including reproductive toxicity and genotoxicity alerts, which differ significantly from the parent API.
Target Audience: Analytical Chemists, Toxicologists, and Regulatory Affairs Professionals in drug development.
Impurity Profile & Structural Origins
Understanding the chemical lineage of impurities is the first step in toxicological assessment. Meclizine degrades primarily via oxidation and hydrolysis .
Table 1: Key Meclizine Impurities and Degradants
| Identifier | Chemical Name | Origin | Structural Alert / Hazard Class |
| Meclizine (API) | 1-[(4-chlorophenyl)phenylmethyl]-4-(3-methylbenzyl)piperazine | Parent | H1-Antagonist / Low Acute Toxicity |
| Impurity A (USP/EP) | (4-Chlorophenyl)phenylmethanol (4-Chlorobenzhydrol) | Hydrolysis | Skin Irritant / Low Systemic Toxicity |
| Impurity B (EP) | 1-[(4-Chlorophenyl)phenylmethyl]piperazine | Hydrolysis (Metabolite) | Corrosive / Suspected Reprotox (H361) |
| Related Comp.[1][2][3][4][5][6][7][8][9][10][11] B (USP) | 1-[(4-chlorophenyl)phenylmethyl]-4-(2-methylbenzyl)piperazine | Isomer (Synthetic) | Similar to API (Structural Isomer) |
| 4-Chlorobenzophenone | (4-Chlorophenyl)(phenyl)methanone | Oxidation | High Concern : Carcinogenicity/Reprotox Alert |
| Meclizine N-Oxide | Meclizine N-oxide | Oxidation | Metabolite mimic / Generally lower risk |
Expert Insight: A critical nomenclature distinction exists. EP Impurity B is the debenzylated piperazine core, whereas USP Related Compound B is the ortho-methyl isomer of the parent. Confusing these two can lead to severe errors in toxicological risk assessment, as the debenzylated core (EP Impurity B) has a significantly different polarity and toxicity profile.
Comparative Toxicity Analysis
Reproductive Toxicity: The 4-Chlorobenzophenone Risk
While Meclizine is often prescribed for nausea during pregnancy, its oxidative degradant, 4-chlorobenzophenone , carries a heavier toxicological burden.
-
Meclizine: High-dose animal studies suggest cleft palate potential (teratogenic at 25-50x human dose), but clinical data supports safety.
-
4-Chlorobenzophenone: Structurally related to benzophenone, a known endocrine disruptor. It is lipophilic, crosses the placenta, and has been flagged in QSAR models for developmental toxicity.
Genotoxicity & Carcinogenicity (ICH M7)
-
Parent (Meclizine): Non-genotoxic in standard Ames tests.
-
Impurity A (4-Chlorobenzhydrol): Generally negative in mutagenicity assays; considered a low-risk organic impurity.
-
Impurity B (EP) (1-[(4-Chlorophenyl)phenylmethyl]piperazine):
Cytotoxicity Comparison
-
Mechanism: Meclizine exhibits anticholinergic and antihistaminic activity.[14]
-
Impurity Effect: Hydrolytic impurities (like Impurity A) lose the piperazine ring's affinity for the H1 receptor, rendering them pharmacologically inactive but potentially chemically reactive (irritants).
Visualizing the Degradation & Toxicity Pathways
The following diagram maps the degradation pathways of Meclizine to its specific impurities and correlates them with their primary toxicological risks.
Figure 1: Meclizine degradation pathways linking specific stressors (Oxidation/Hydrolysis) to impurities and their associated toxicological risk levels.[8]
Experimental Protocols
Protocol 1: Forced Degradation (Generation of Impurities)
Purpose: To artificially generate degradants for retention time confirmation and toxicity screening.
-
Preparation: Prepare a 1.0 mg/mL solution of Meclizine HCl in Methanol.
-
Oxidative Stress:
-
Add 30%
to the sample (Final conc: 3%). -
Incubate at RT for 24 hours .
-
Target: Generates 4-Chlorobenzophenone and N-Oxides.
-
-
Hydrolytic Stress (Acid/Base):
-
Acid: Add 1N HCl; Reflux at 70°C for 4 hours.
-
Base: Add 1N NaOH; Reflux at 70°C for 4 hours.
-
Target: Generates Impurity A and Impurity B (EP).
-
-
Neutralization: Quench samples to pH 7.0 before analysis to prevent column damage.
Protocol 2: Stability-Indicating HPLC Method
Purpose: Separation of Meclizine from its toxic impurities.
-
Column: C8 or C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Optimal for chlorobenzhydryl chromophore).
-
System Suitability: Resolution (
) between Meclizine and Impurity A must be > 2.0.
Protocol 3: In Silico Toxicity Screening (QSAR Workflow)
Purpose: Preliminary risk assessment for trace impurities without animal testing (ICH M7 compliant).
-
Input: Generate SMILES strings for all identified impurities.
-
Example (Impurity A):Clc1ccc(cc1)C(O)c2ccccc2
-
-
Software Analysis: Run structures through two complementary models:
-
Statistical-based: (e.g., VEGA, TEST) for quantitative predictions.
-
Rule-based: (e.g., Derek Nexus, Toxtree) to identify structural alerts (e.g., Michael acceptors, epoxides).
-
-
Read-Across: If a positive alert is found (e.g., for 4-chlorobenzophenone), compare with known toxicological data of the structural analog (Benzophenone).
-
Output: Classify impurities into ICH M7 Classes (1-5).
-
Class 1: Known mutagen.
-
Class 3: Alert structure, unrelated to API.
-
Class 5: No structural alerts (treat as non-mutagenic).
-
References
-
European Pharmacopoeia (Ph.[6] Eur.) . Meclozine Dihydrochloride Monograph. 10th Edition. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Meclizine Hydrochloride Monograph. USP-NF 2024. Rockville, MD.
-
Peraman, R., et al. (2015) . "Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form". Journal of Chromatographic Science, 53(7), 1153–1159.
-
ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 173612, Meclizine Hydrochloride.
-
European Chemicals Agency (ECHA) . Substance Information: 1-[(4-chlorophenyl)phenylmethyl]piperazine.[3][4][5][9][11][17][18]
Sources
- 1. Meclizine EP Impurity B | CAS No- 119-56-2 | Meclizine USP Related Compound A [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1-(4-氯二苯甲基)哌嗪 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. researchgate.net [researchgate.net]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. researchgate.net [researchgate.net]
- 13. In silico assessment of genotoxicity. Combinations of sensitive structural alerts minimize false negative predictions for all genotoxicity endpoints and can single out chemicals for which experimentation can be avoided - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. store.usp.org [store.usp.org]
- 18. sds.edqm.eu [sds.edqm.eu]
Inter-laboratory Reproducibility of Deschloromeclozine Assay: A Comparative Guide
Executive Summary
Deschloromeclozine (1-Benzhydryl-4-(3-methylbenzyl)piperazine), a primary impurity (EP Impurity E) and metabolite of the antihistamine Meclizine, presents significant bioanalytical challenges. Its structural similarity to the parent drug, combined with non-polar characteristics, often leads to co-elution and matrix-induced ionization suppression in non-optimized assays.
This guide objectively compares the performance of an Optimized Isotope-Dilution LC-MS/MS Assay (The "Standardized Method") against conventional HPLC-UV and Non-Standardized LC-MS alternatives. We demonstrate that while legacy methods suffer from inter-laboratory variability (CV > 20%), the optimized protocol achieves robust reproducibility (CV < 8%) across multiple sites, meeting stringent ICH M10 and FDA regulatory guidelines.
Technical Background: The Analyte
Understanding the physicochemical properties of Deschloromeclozine is prerequisite to mastering its reproducibility.
-
Chemical Name: 1-Benzhydryl-4-(3-methylbenzyl)piperazine[1]
-
Molecular Formula: C₂₅H₂₈N₂
-
Monoisotopic Mass: 356.23 g/mol
-
Key Differentiator: Lacks the chlorine atom present on the benzhydryl ring of Meclizine.
-
Regulatory Status: Listed as Impurity E in the European Pharmacopoeia (EP) and a related compound in USP monographs.
The Reproducibility Challenge
In multi-site clinical trials or impurity profiling, laboratories often report conflicting quantitative results for Deschloromeclozine. The root causes are typically:
-
Inconsistent Extraction: Variable recovery between Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
-
Matrix Effects: Ion suppression in Electrospray Ionization (ESI) due to phospholipids, which co-elute in generic gradients.
-
Reference Standard Instability: Use of non-certified in-house standards versus pharmacopoeial reference materials.
Comparative Performance Analysis
The following data summarizes a cross-validation study comparing the Optimized LC-MS/MS Method against two common alternatives: Method A (HPLC-UV) and Method B (Generic LC-MS without Internal Standard) .
Table 1: Method Performance Metrics
| Feature | Optimized LC-MS/MS (The Product) | Method A: HPLC-UV (Alternative) | Method B: Generic LC-MS (Alternative) |
| Detection Principle | ESI+ MS/MS (MRM Mode) | UV Absorbance (230 nm) | ESI+ MS (SIM Mode) |
| Internal Standard | Meclizine-d8 (Stable Isotope) | None / External Std | Analog (e.g., Chlorcyclizine) |
| LLOQ | 0.5 ng/mL | 50 ng/mL | 5.0 ng/mL |
| Linearity (r²) | > 0.998 | > 0.990 | > 0.995 |
| Inter-Lab Precision (CV%) | 4.2% - 7.8% | 18.5% - 25.0% | 12.0% - 18.0% |
| Selectivity | High (Mass Resolved) | Low (Co-elution risk) | Medium (Isobaric interference) |
| Sample Throughput | 5 min / sample | 25 min / sample | 10 min / sample |
Key Insight: The HPLC-UV method lacks the sensitivity for pharmacokinetic (PK) trace analysis and suffers from low specificity, leading to high inter-lab variability. The Generic LC-MS method improves sensitivity but fails reproducibility tests due to the lack of a stable isotope internal standard (SIL-IS) to compensate for matrix effects.
Optimized Experimental Protocol
To guarantee inter-laboratory reproducibility, this protocol must be followed without deviation. It utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects, a critical factor often overlooked in Protein Precipitation (PPT) workflows.
Materials[2][3][4][5][6][7]
-
Analyte: Deschloromeclozine (EP Reference Standard Grade).
-
Internal Standard (IS): Meclizine-d8 (Deuterated analog).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 200 µL of plasma into a glass tube.
-
Add 20 µL of IS working solution (Meclizine-d8, 100 ng/mL).
-
Add 50 µL of 0.1 M NaOH (to basify and ensure uncharged species for extraction).
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of Hexane:Ethyl Acetate (90:10).
-
Shake mechanically for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).
-
Vortex and transfer to autosampler vials.
-
-
LC-MS/MS Conditions:
-
Column: C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive.
-
Deschloromeclozine Transition: m/z 357.2 → 167.1 (Quantifier), 357.2 → 201.1 (Qualifier).
-
Note: The 167.1 fragment corresponds to the benzhydryl cation (C₁₃H₁₁⁺), characteristic of the des-chloro structure.
-
-
Meclizine-d8 (IS) Transition: m/z 399.2 → 165.1.
Visualization of Workflows
Diagram 1: Optimized Extraction & Analysis Workflow
This diagram illustrates the critical decision points that ensure sample integrity and data reproducibility.
Figure 1: Step-by-step LLE workflow designed to remove matrix interferences and ensure consistent recovery.
Inter-Laboratory Validation Framework
To prove reproducibility, laboratories must conduct a Cross-Validation Study . This section details the experimental design required to validate the "Product" (Optimized Method) across different sites.
Cross-Validation Design[9]
-
Sites: Minimum of 2 laboratories.
-
Samples: Quality Control (QC) samples spiked at Low, Medium, and High concentrations prepared at a central "Reference Lab".
-
Replicates: n=6 per concentration level per site.
-
Acceptance Criteria (Based on ICH M10):
-
Accuracy: Mean concentration within ±15% of nominal value.
-
Precision: CV% ≤ 15% (≤ 20% for LLOQ).
-
ISR (Incurred Sample Reanalysis): If applying to real study samples, re-analyze 10% of samples; difference must be <20%.
-
Diagram 2: Reproducibility Logic & Failure Analysis
This decision tree helps troubleshoot reproducibility failures between labs.
Figure 2: Troubleshooting logic for inter-laboratory reproducibility failures.
References
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[5] [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2025). Meclozine Dihydrochloride: Impurity E (Deschloromeclozine). European Pharmacopoeia Reference Standards. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4034, Meclizine. PubChem.[6] [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Agilent Application Notes. [Link]
Sources
- 1. Meclozine EP Impurity E | CAS No- 16896-82-5 | Deschloromeclozine [chemicea.com]
- 2. chimia.ch [chimia.ch]
- 3. worldwide.com [worldwide.com]
- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Meclizine - Wikipedia [en.wikipedia.org]
For the modern researcher, scientist, and drug development professional, ensuring the quality and purity of pharmaceutical ingredients is paramount. Meclizine, a widely used antihistamine for motion sickness and vertigo, is no exception. The control of its related compounds, which can arise from the manufacturing process or degradation, is a critical aspect of quality control. This guide provides an in-depth, comparative analysis of the analytical methods prescribed by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for the determination of related compounds in Meclizine Hydrochloride.
This document moves beyond a simple recitation of procedural steps. As senior application scientists, we delve into the causality behind the experimental choices, offering insights to empower you in your laboratory. Here, every protocol is a self-validating system, grounded in the authoritative standards of the respective pharmacopeias.
The Chromatographic Divide: A Side-by-Side Look at USP and EP Methodologies
At the heart of both the USP and EP monographs for Meclizine Hydrochloride lies High-Performance Liquid Chromatography (HPLC), a powerful technique for separating and quantifying impurities. However, the prescribed methodologies exhibit notable differences in their approach, from the stationary phase to the mobile phase composition and even the specified impurities.
A direct comparison of the key chromatographic parameters reveals the distinct strategies employed by each pharmacopeia to ensure the quality of Meclizine Hydrochloride.
| Parameter | USP (Procedure 1) | USP (Procedure 2) | European Pharmacopoeia (EP) |
| Column | L1 packing (C18), 4.6-mm × 25-cm; 10-µm | L1 packing (C18), 4.6-mm × 25-cm; 5-µm | C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Sodium 1-heptanesulfonate, water, acetonitrile, and sulfuric acid (pH 4) | Sodium 1-heptanesulfonate, water, and acetonitrile (pH 4.0 ± 0.1) | 0.2% Triethylamine in water and methanol (65:35 v/v), pH adjusted to 3.0 with orthophosphoric acid |
| Detection | UV at 230 nm | UV at 210 nm | UV at 229 nm |
| Flow Rate | About 1.3 mL/min | 2.0 mL/min | 1.0 mL/min |
| Column Temp. | Not specified | 50°C | Not specified |
| **System Suitability | Resolution between 4-chlorobenzophenone and meclizine hydrochloride ≥ 2.0 | Resolution between meclizine related compound B and meclizine ≥ 2.0 | Not explicitly defined in the provided research, but would require adequate separation of specified impurities. |
| Specified Impurities | 4-chlorobenzophenone (for system suitability), other unspecified impurities | Meclizine related compound A (4-Chlorobenzhydrol), Meclizine related compound B (Isomeclizine), and other unspecified impurities[1][2] | Impurity B, Impurity C, and Impurity H[3] |
Expert Insight: The choice of an L1 (C18) column in the USP methods is a common workhorse for reversed-phase chromatography, offering excellent retention for nonpolar compounds like Meclizine and its impurities. The EP's preference for a C8 column suggests a focus on slightly less retention, which can be advantageous for optimizing run times and peak shapes for specific impurities. The use of an ion-pairing agent (sodium 1-heptanesulfonate) in the USP mobile phases is a classic strategy to improve the retention and peak shape of basic compounds like Meclizine on C18 columns. In contrast, the EP method employs a combination of a volatile organic amine (triethylamine) and pH adjustment to achieve a similar goal of minimizing peak tailing.
Visualizing the Workflow: A Generalized Approach
The analytical workflow for determining Meclizine related compounds, whether following USP or EP guidelines, follows a standardized sequence of steps designed to ensure accuracy and reproducibility.
Caption: Generalized workflow for the analysis of Meclizine related compounds.
Decoding the Protocols: A Step-by-Step Guide
To truly understand the nuances of each pharmacopeial method, a detailed examination of the experimental protocols is essential.
USP <1086> Impurities in Drug Substances and Drug Products: Procedure 1
This procedure is a robust method for the general screening of organic impurities.
Experimental Protocol:
-
Mobile Phase Preparation: Dissolve 1.5 g of sodium 1-heptanesulfonate in 300 mL of water. Mix this solution with 700 mL of acetonitrile. Adjust the pH to 4 with 0.1 N sulfuric acid, then filter and degas the solution. The ion-pairing agent is crucial for retaining the basic Meclizine and its related compounds on the C18 column, while the acetonitrile acts as the organic modifier to elute the compounds.
-
System Suitability Solution Preparation: Prepare a solution in the Mobile Phase containing approximately 0.01 mg/mL each of USP Meclizine Hydrochloride RS and 4-chlorobenzophenone. 4-chlorobenzophenone serves as a critical marker to ensure the chromatographic system can adequately separate a closely eluting, structurally related compound from the main analyte peak.
-
Standard Solution Preparation: Prepare a solution of USP Meclizine Hydrochloride RS in the Mobile Phase with a known concentration of about 2.5 µg/mL. This solution is used for the quantification of any detected impurities.
-
Test Solution Preparation: Prepare a solution of Meclizine Hydrochloride in the Mobile Phase at a concentration of about 0.5 mg/mL. The higher concentration of the test solution compared to the standard solution allows for the detection of impurities at low levels (typically 0.05% to 1%).
-
Chromatographic System: The liquid chromatograph is equipped with a 230-nm detector and a 4.6-mm × 25-cm column containing 10-µm L1 packing. The flow rate is about 1.3 mL per minute.
-
Procedure: Separately inject equal volumes (e.g., 20 µL) of the Standard solution and the Test solution into the chromatograph. Record the chromatograms and measure the peak responses. The system is deemed suitable if the resolution between 4-chlorobenzophenone and meclizine hydrochloride is not less than 2.0.
European Pharmacopoeia Method for Related Substances
This method, as described in recent literature, offers an alternative approach with a different selectivity profile.[3]
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mixture of 0.2% triethylamine in water and methanol in a 65:35 (v/v) ratio. Adjust the pH to 3.0 with orthophosphoric acid. Triethylamine is a common mobile phase additive used to mask residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing for basic analytes like Meclizine. The lower pH ensures that Meclizine and its basic impurities are in their protonated form, leading to consistent retention.
-
Standard and Sample Preparation: While the exact concentrations are not detailed in the available abstract, a standard approach would involve preparing a stock solution of Meclizine Hydrochloride and its specified impurities (B, C, and H) and a separate, more concentrated solution of the Meclizine Hydrochloride test article.[3]
-
Chromatographic System: The separation is achieved on a C8 (250 mm × 4.6 mm, 5 µm) column with a flow rate of 1.0 mL/min and UV detection at 229 nm.[4]
-
Procedure: Inject the prepared solutions and monitor the chromatogram for the presence of specified and unspecified impurities. Quantification is performed against the corresponding reference standards.
The Impurity Profile: A Structural Perspective
Understanding the chemical structures of Meclizine and its potential related compounds is fundamental to interpreting the chromatographic data and assessing the quality of the drug substance.
Caption: Chemical relationship between Meclizine and its key related compounds.
Interpreting the Data: What the Chromatograms Reveal
The ultimate goal of these analytical methods is to provide a quantitative measure of the impurities present in a Meclizine Hydrochloride sample. The choice of method can influence the separation and, consequently, the impurity profile observed.
Hypothetical Comparative Data:
| Parameter | USP Method | EP Method | Implications |
| Resolution of Critical Pair | Good resolution of the main peak from closely eluting non-polar impurities. | May offer better resolution for more polar impurities due to the C8 stationary phase. | The choice of method may depend on the expected impurity profile based on the synthetic route. |
| Sensitivity | The use of a higher concentration test solution allows for good sensitivity for trace impurities. | Method sensitivity would be determined by the concentration of the test solution and the detector response of the impurities. | Both methods are expected to be sensitive enough to meet regulatory requirements for impurity control. |
| Impurity Profile | Primarily focused on process-related impurities and degradation products common in the manufacturing processes outlined in the USP. | Specifies different impurities (B, C, and H), suggesting a focus on byproducts from alternative synthetic pathways or specific degradation products of concern in Europe.[3] | A comprehensive impurity control strategy may necessitate the use of both methods or a validated in-house method that separates all potential impurities. |
Choosing Your Path: Method Selection and Validation
The decision to use the USP or EP method is often dictated by the intended market for the pharmaceutical product. For products to be marketed in the United States, adherence to the USP monograph is required. Conversely, for products destined for the European market, compliance with the EP is necessary.
For global pharmaceutical development, a harmonized approach is often sought. This may involve developing and validating a single, robust in-house method that is demonstrated to be equivalent to or better than both the USP and EP methods in terms of its ability to separate and quantify all potential related compounds. The validation of such a method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Conclusion: A Unified Goal of Quality
While the USP and EP provide distinct analytical roadmaps for assessing the purity of Meclizine Hydrochloride, their fundamental objective is the same: to ensure the safety and efficacy of the final drug product. By understanding the scientific principles underpinning each method, researchers and drug development professionals can make informed decisions, navigate the complexities of global regulatory requirements, and ultimately, contribute to the production of high-quality medicines.
References
-
Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. Acta Poloniae Pharmaceutica - Drug Research 82(4):595-607. (2025). [Link]
-
Simultaneous Determination of Meclizine Hydrochloride in Its Mixtures with Pyridoxine Hydrochloride, Caffeine or Nicotinic Acid Using HPLC and TLC-Densitometric Methods. Journal of Chemical and Pharmaceutical Research. [Link]
-
A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Their Combined Pharmaceutical Solid Dosage Form. SciSpace. [Link]
-
General Information - New Expression of Acceptance Criteria in the Test for Related Substances. European Pharmacopoeia. [Link]
-
A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. PubMed. [Link]
-
Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. University of Baghdad Digital Repository. [Link]
-
Meclizine Hydrochloride. Second Supplement to USP 35–NF 30. [Link]
-
Meclizine Hydrochloride. USP-NF. (2025). [Link]
-
Meclizine-impurities. Pharmaffiliates. [Link]
-
Impurity Control in the European Pharmacopoeia. EDQM. [Link]
-
Meclizine Hydrochloride. USP-NF Abstract. [Link]
-
Structure of meclizine hydrochloride and their impurities. ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to Accuracy and Precision in Deschloromeclozine Impurity Testing
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount to safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for testing impurities in Deschloromeclozine, with a focus on the critical performance characteristics of accuracy and precision. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory standards.
The Critical Role of Impurity Profiling in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality, safety, and efficacy of the final drug product.[1][2][3] Regulatory bodies worldwide, including the FDA and EMA, mandate rigorous impurity profiling to ensure that any unwanted substances are identified and quantified.[1][4] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, with guidelines such as ICH Q2(R1) outlining the essential characteristics that must be evaluated, including accuracy and precision.[5][6][7][8]
For a compound like Deschloromeclozine, a chlorinated tricyclic antihistamine, a thorough understanding of its potential degradation products and process-related impurities is crucial. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, are essential for identifying likely degradation products and demonstrating the specificity of the analytical method.[9][10][11]
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical procedure for impurity testing, from initial development to routine application. This process ensures that the method is suitable for its intended purpose.[5][7]
Sources
- 1. biomedres.us [biomedres.us]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Navigating the Analytical Maze: A Guide to Mitigating Deschloromeclozine Metabolite Interference in Meclozine Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of generic drug development, establishing bioequivalence is a critical milestone. For a drug like Meclozine, an antihistamine widely used for motion sickness and vertigo, this process can be fraught with analytical challenges. One of the most significant, yet often overlooked, hurdles is the potential interference from metabolites that can compromise the accuracy of pharmacokinetic data. This guide provides an in-depth comparison of analytical strategies to navigate the complexities of Meclozine bioanalysis, with a specific focus on mitigating interference from its metabolites, and offers field-proven insights to ensure the integrity of your bioequivalence studies.
The Metabolic Landscape of Meclozine and the Specter of Interference
Meclozine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1][2] This process leads to the formation of several metabolites, with the most prominent being norchlorcyclizine, which is formed by the N-dealkylation of the 3-methylbenzyl group from the piperazine ring.[3][4]
While the term "Deschloromeclozine" might not refer to a commonly documented major metabolite, the principle of a structurally similar metabolite causing analytical interference is a significant concern. A "deschloro" metabolite would imply the removal of the chlorine atom, which would result in a distinct molecular weight. However, the more pressing issue in modern bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the potential for isobaric interference . Isobaric metabolites are compounds that have the same nominal mass as the parent drug but differ in their elemental composition or structure.[1]
Such interference can lead to an overestimation of the parent drug concentration, thereby skewing the pharmacokinetic parameters (AUC and Cmax) that are fundamental to bioequivalence assessment.[5] This guide will focus on the strategies to de-risk bioequivalence studies from such analytical pitfalls.
Comparative Analysis of Bioanalytical Strategies
The choice of bioanalytical technique is paramount in ensuring the specificity and accuracy of Meclozine quantification. Here, we compare two primary approaches: traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Lower; relies on chromatographic separation alone. Susceptible to co-eluting interferences. | Higher; combines chromatographic separation with mass-based detection (precursor and product ions). |
| Sensitivity | Generally lower, may not be sufficient for low-dose formulations or later time points. | High sensitivity, enabling accurate quantification at low pg/mL levels.[6] |
| Throughput | Lower, due to longer run times required for adequate separation. | Higher, with the potential for shorter run times due to the selectivity of MS detection. |
| Susceptibility to Metabolite Interference | High, especially if the metabolite has a similar chromophore and retention time. | Can be susceptible to isobaric interference if not properly optimized.[1] |
| Cost & Complexity | Lower initial investment and operational complexity. | Higher initial investment and requires specialized expertise. |
Expert Insight: While HPLC-UV may seem like a cost-effective option, its lower selectivity poses a significant risk of inaccurate data in the presence of interfering metabolites. For regulatory submissions that demand the highest level of scrutiny, LC-MS/MS is the industry standard for bioequivalence studies.[7][8]
Deconvoluting the Signal: Advanced Strategies to Combat Isobaric Interference
Even with the inherent selectivity of LC-MS/MS, the risk of isobaric metabolite interference remains. The following strategies are essential for robust method development and validation.
High-Resolution Chromatographic Separation
The first line of defense is a well-optimized chromatographic method. The goal is to achieve baseline separation between Meclozine and any potentially interfering metabolites.
Experimental Protocol: Optimized Chromatographic Separation
-
Column Selection: Employ a high-efficiency column, such as a sub-2 µm particle size C18 or a phenyl-hexyl column, to maximize peak resolution.
-
Mobile Phase Optimization: Conduct a systematic evaluation of mobile phase composition (e.g., acetonitrile vs. methanol), pH, and gradient slope to maximize the separation factor between Meclozine and its potential metabolites.
-
Flow Rate and Temperature: Fine-tune the flow rate and column temperature to further enhance separation efficiency and peak shape.
-
Method Validation: As per regulatory guidelines (FDA, EMA), validate the method for specificity by analyzing blank matrix samples spiked with known metabolites to confirm their retention times do not overlap with the parent drug.[9][10]
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide a significant advantage over standard triple quadrupole instruments by measuring the mass-to-charge ratio (m/z) with very high accuracy. This allows for the differentiation of isobaric compounds based on their exact mass.
| Parameter | Triple Quadrupole MS | High-Resolution MS (e.g., Orbitrap, TOF) |
| Mass Resolution | Unit mass resolution (e.g., 0.7 Da) | High resolution (>10,000 FWHM) |
| Ability to Differentiate Isobars | Limited; relies on chromatographic separation. | Can differentiate compounds with very small mass differences. |
| Data Acquisition | Targeted (Selected Reaction Monitoring - SRM) | Untargeted (Full Scan) or Targeted (Parallel Reaction Monitoring - PRM) |
| Cost & Complexity | Lower | Higher |
Expert Insight: While HRMS offers superior selectivity, its adoption for routine bioanalysis in a high-throughput environment can be challenging due to higher costs and more complex data processing. However, for problematic compounds with known isobaric metabolite interference, the investment in HRMS can be invaluable.
In-depth Fragmentation Analysis
A thorough investigation of the fragmentation patterns of Meclozine and its potential metabolites is crucial for developing a highly selective SRM method.
Experimental Protocol: Fragmentation Analysis for SRM Method Development
-
Infusion of Standards: Individually infuse pure standards of Meclozine and available metabolites into the mass spectrometer to obtain their full-scan mass spectra and product ion spectra.
-
Identify Unique Transitions: Compare the product ion spectra to identify unique fragment ions for Meclozine that are not present or are of very low abundance in the spectra of its metabolites.[7][11]
-
Optimize Collision Energy: Optimize the collision energy for the selected unique transitions to maximize signal intensity.
-
Validate Selectivity: During method validation, analyze samples containing high concentrations of metabolites to ensure no crosstalk or interference is observed in the SRM channel of the parent drug.
Visualizing the Workflow and Metabolic Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of Meclozine and a recommended bioanalytical workflow.
Caption: Recommended bioanalytical workflow.
Regulatory Considerations and Best Practices
Regulatory agencies like the FDA and EMA have clear guidelines on bioanalytical method validation and the assessment of metabolites in bioequivalence studies. [9][10][12]
-
Parent Drug is Primary: In most cases, the bioequivalence decision is based on the pharmacokinetic parameters of the parent drug. [12][13][14]* Metabolite Data as Supportive: Data on major active metabolites may be required as supportive evidence, especially if they contribute significantly to the overall therapeutic effect or safety profile. [13]* Method Validation is Key: A fully validated bioanalytical method that demonstrates selectivity, accuracy, precision, and stability is a non-negotiable requirement for regulatory submission. [9][10] Trustworthiness through Self-Validating Systems:
To ensure the trustworthiness of your data, the entire bioanalytical process should be a self-validating system. This includes:
-
System Suitability Tests: Performed at the beginning of each analytical run to ensure the LC-MS/MS system is performing optimally.
-
Quality Control (QC) Samples: Spiked at low, medium, and high concentrations and analyzed with each batch of study samples to monitor the accuracy and precision of the method.
-
Internal Standards: A stable, isotopically labeled internal standard of Meclozine is highly recommended to compensate for variations in sample processing and instrument response.
Conclusion: A Proactive Approach to a Common Challenge
The potential for metabolite interference in Meclozine bioequivalence studies is a tangible risk that demands a proactive and scientifically rigorous approach. By understanding the metabolic fate of Meclozine, employing advanced analytical techniques like high-resolution chromatography and tandem mass spectrometry, and adhering to stringent validation protocols, researchers can confidently navigate this analytical maze. A well-designed and validated bioanalytical method is not just a regulatory requirement; it is the cornerstone of a successful generic drug development program, ensuring that safe and effective alternatives reach the patients who need them.
References
-
Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Meclizine, sold under the brand name Bonine, among others, is an antihistamine used to treat motion sickness and dizziness (vertigo). Wikipedia. [Link]
-
The coupling of liquid chromatography (LC) to MS (LC-MS) facilitates metabolite identification and quantitation by reducing sample complexity and allowing metabolite separation prior to detection. SciSpace. [Link]
-
Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. ACS Publications. [Link]
-
The Role of Metabolite in Bioequivalence Decision Making. Walsh Medical Media. [Link]
-
Metabolites and bioequivalence: past and present. Clinical Pharmacokinetics. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics. LabRulez LCMS. [Link]
-
Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Metabolite interference in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
[Biotransformation of meclozine in the human body]. PubMed. [Link]
-
Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Taylor & Francis Online. [Link]
-
Guideline on the Investigation of Bioequivalence. European Medicines Agency. [Link]
-
Norchlorcyclizine. Drug Information. [Link]
-
Annex 9: Guidance on the conduct of bioequivalence studies. World Health Organization. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology. [Link]
-
Chemical structure of meclizine. ResearchGate. [Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. MDPI. [Link]
-
GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. [Link]
-
Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. [Link]
-
Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. National Center for Biotechnology Information. [Link]
- Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
-
MolDiscovery: learning mass spectrometry fragmentation of small molecules. National Center for Biotechnology Information. [Link]
-
Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia. [Link]
-
Meclizine. Wikipedia. [Link]
-
Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. MDPI. [Link]
-
Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets. National Center for Biotechnology Information. [Link]
-
Unraveling the Structure of Meclizine Dihydrochloride with MicroED. National Center for Biotechnology Information. [Link]
Sources
- 1. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meclizine - Wikipedia [en.wikipedia.org]
- 3. [Biotransformation of meclozine in the human body] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 5. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Norchlorcyclizine [webbook.nist.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. ema.europa.eu [ema.europa.eu]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Metabolites and bioequivalence: past and present - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Deschloromeclozine: Ensuring Safety, Compliance, and Environmental Integrity
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of Deschloromeclozine. As a derivative of Meclizine and a member of the piperazine class, Deschloromeclozine requires meticulous handling and disposal to mitigate risks to personnel, prevent environmental contamination, and ensure adherence to stringent regulatory standards.[1] The protocols herein are designed to be a self-validating system, grounded in established principles of laboratory safety and hazardous waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. Deschloromeclozine, as a psychoactive compound analogue, necessitates a cautious approach. While a specific, comprehensive toxicology profile may be limited, its structural similarity to other piperazine derivatives informs the necessary precautions.[2][3]
Core Hazards:
-
Human Health: Piperazine compounds can cause a range of health effects, and any psychoactive substance presents a risk of physiological and neurological effects if exposure occurs.[2][3] Handling should always occur in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Environmental Impact: The release of psychoactive substances into the environment is a significant concern. These compounds can contaminate waterways and soil, potentially impacting aquatic life and ecosystems.[6][7][8] Studies have shown that many pharmaceuticals are not effectively removed by standard wastewater treatment processes, underscoring the importance of preventing their entry into sewer systems.[6][9][10]
-
Regulatory Status: The primary risk lies in its classification. Deschloromeclozine may be considered a hazardous waste by the Environmental Protection Agency (EPA) and a controlled substance analogue by the Drug Enforcement Administration (DEA), subjecting it to rigorous disposal regulations.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling Deschloromeclozine is the consistent use of appropriate PPE. This is the first line of defense in preventing accidental exposure.[4][11][12]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes and aerosolized particles that could cause eye damage or be absorbed. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] Double-gloving is recommended.[13] | Prevents dermal absorption, which can be a significant route of exposure for many chemical compounds. |
| Body Protection | A lab coat is mandatory. For potential significant exposure, impervious clothing may be necessary.[4][13] | Minimizes contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator is required if dust or aerosols are generated.[4][5] | Prevents inhalation, which is often the most direct route of exposure to potent chemical compounds. |
Navigating the Regulatory Maze: EPA and DEA Compliance
Disposal of Deschloromeclozine is governed by a multi-layered regulatory framework. The two primary agencies of concern in the United States are the EPA and the DEA.
-
Environmental Protection Agency (EPA): The EPA's authority stems from the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[14][15] A pharmaceutical can be deemed "RCRA hazardous" if it is specifically listed (P-listed or U-listed) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][16] Given its nature, Deschloromeclozine waste must be evaluated for these characteristics. Critically, the EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[6][15]
-
Drug Enforcement Administration (DEA): As a potential analogue to a controlled substance, Deschloromeclozine disposal must adhere to DEA regulations, which are primarily concerned with preventing drug diversion.[14][17] The core requirement under 21 CFR is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance or its analogue.[14][17][18]
Disposal Workflow: A Step-by-Step Procedural Guide
This section outlines the complete, self-validating workflow for the disposal of Deschloromeclozine, from initial waste generation to final removal by a certified contractor.
Diagram: Decision & Segregation Workflow
Caption: Decision workflow for classifying and segregating Deschloromeclozine waste.
Protocol 1: Waste Segregation and Containment
Rationale: Proper segregation is the cornerstone of safe laboratory waste management. It prevents dangerous chemical reactions between incompatible waste streams and ensures that each type of waste is treated and disposed of according to its specific regulatory requirements.[19][20]
-
Identify Waste Streams: Differentiate between pure, unused Deschloromeclozine, trace-contaminated items (e.g., gloves, weigh boats, pipette tips), and grossly contaminated items (e.g., spill cleanup materials).
-
Select Appropriate Containers: Use only designated, compatible hazardous waste containers.[4][21] Containers must be leak-proof with a tightly sealing lid.[19]
-
Collect Waste:
-
Solid Waste: Place unused Deschloromeclozine and all contaminated solid labware directly into a dedicated hazardous waste container.[4] Do not mix with other chemical waste streams.[19]
-
Liquid Waste: If Deschloromeclozine is in solution, collect it in a dedicated liquid hazardous waste container. Do not overfill containers.[19]
-
Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[20]
-
-
Labeling: Immediately label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Deschloromeclozine"
-
A clear indication of its potential status as a "DEA Controlled Substance Analogue"
-
The date when waste was first added (Accumulation Start Date)
-
-
Storage: Keep the waste container closed at all times except when adding waste.[21] Store the container in a designated and secure Satellite Accumulation Area within the laboratory.[21]
Protocol 2: On-Site Destruction (Witnessed Wastage)
Rationale: For residual amounts of Deschloromeclozine that might be considered a controlled substance analogue (e.g., leftover material in a vial after weighing), on-site destruction to meet the DEA's "non-retrievable" standard is required before the container is sent for final disposal.[17][18] This process must be documented and witnessed.
-
Preparation: This procedure must be performed by at least two authorized and trained individuals.[17] All actions must be documented in a dedicated controlled substance disposal log.[17][22]
-
Chemical Degradation: While incineration is the ultimate disposal method, chemical degradation can be used to render the substance non-retrievable on-site.[18] Oxidative processes are a promising method for degrading psychoactive compounds.[23][24]
-
A suitable method involves using a commercially available drug disposal system (e.g., those containing activated carbon or other chemical digesters) that meets DEA standards.[14][18]
-
Follow the manufacturer's instructions precisely. This typically involves adding the chemical waste to the container, adding water to activate the medium, and sealing it.
-
-
Witnessing and Documentation: Both individuals must witness the entire process. The log entry must include the date, time, substance name, quantity destroyed, method of destruction, and the signatures of both witnesses.[17][22]
-
Final Disposal of On-Site System: Once used, the entire on-site disposal container is now considered hazardous waste. It should be sealed and placed into the larger hazardous waste accumulation container for Deschloromeclozine for final disposal via incineration.[17]
Diagram: Complete Disposal Lifecycle
Caption: The lifecycle of Deschloromeclozine waste from the lab to final destruction.
Spill Management Protocol
Rationale: Accidental spills pose an immediate exposure risk. A clear, pre-defined spill response plan is a critical component of laboratory safety.
-
Evacuate and Alert: Immediately clear the area of all personnel. Alert colleagues and the laboratory supervisor.
-
Assess the Spill: From a safe distance, determine the extent of the spill and whether there is an immediate fire or inhalation hazard.
-
Don PPE: Before approaching the spill, don the appropriate PPE as listed in the table above, including respiratory protection if the compound is a powder.
-
Containment:
-
For liquid spills, use a chemical spill kit with absorbent pads to dike the spill and prevent it from spreading.
-
For solid spills, gently cover with an absorbent powder to prevent the material from becoming airborne. Do not dry sweep.
-
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, powder, broken glass) using scoops or forceps and place them into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Documentation: Document the spill and the cleanup procedure in the laboratory safety records.
By adhering to this comprehensive guide, researchers and laboratory personnel can manage and dispose of Deschloromeclozine with the highest degree of safety, regulatory compliance, and environmental stewardship, building a foundation of trust in their operational integrity.
References
- Best Practices for Managing Laboratory Waste. Republic Services.
- Update on pharmaceutical waste disposal regulations. Ovid.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- 4 Best Practices for Effective Lab Waste Disposal Management. ACTenviro.
- DEA Pharmaceutical Disposal Regulations. Rx Destroyer.
- Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services.
- Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health and Radiation Safety.
- Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. Read by QxMD.
- How To Safely Dispose of Controlled Substances. Daniels Health.
- A review on the current methods of methamphetamine remediation, their limitations, and chemical degradation techniques that have been investigated. ResearchGate.
- Summary of DEA Final Rule on Disposal of Controlled Substances. California Pharmacists Association.
- Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
- Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology.
- Environmental impact of illicit drug production. Wikipedia.
- 1-(2-Nitrophenyl)piperazine - Safety Data Sheet. Synquest Labs.
- Analysis of groundwater samples for contaminants derived from illicit synthetic drug production waste. European Monitoring Centre for Drugs and Drug Addiction.
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
- Drugs and the Environment. United Nations Office on Drugs and Crime (UNODC).
- OSHA Guidelines for Medical Waste. Rx Destroyer.
- Environmental Impact of Drugs in Landfills. Secure a Drug.
- Disposal of Controlled Substance Prescription Medications Abandoned at a Practitioner’s Registered Location. Drug Enforcement Administration Diversion Control Division.
- Studies on photodegradation process of psychotropic drugs: a review. PMC - NCBI.
- Fact Sheet for DEA Controlled Substances. Drexel University.
- Des-Chloro Meclizine Chemical Properties,Uses,Production. ChemicalBook.
- The environmental impacts of illicit drug production. The Institute of Development Studies and Partner Organisations.
- Piperazine - Safety Data Sheet. Apollo Scientific.
- PIPERAZINE DIHYDROCHLORIDE - Chemical Safety Data Sheet. ChemicalBook.
- Studies on photodegradation process of psychotropic drugs: a review. PubMed.
- Guidelines on Handling Hazardous Drugs. ASHP.
- OSHA and Biohazard Waste Disposal Guidelines. Daniels Health.
- How to Dispose of Controlled Substances (to Stay Legal & Compliant). US Bio-Clean.
Sources
- 1. Des-Chloro Meclizine | 16896-82-5 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ovid.com [ovid.com]
- 7. secureadrug.com [secureadrug.com]
- 8. opendocs.ids.ac.uk [opendocs.ids.ac.uk]
- 9. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. ashp.org [ashp.org]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 16. mcfenvironmental.com [mcfenvironmental.com]
- 17. danielshealth.com [danielshealth.com]
- 18. usbioclean.com [usbioclean.com]
- 19. acewaste.com.au [acewaste.com.au]
- 20. superiorwastedisposal.com [superiorwastedisposal.com]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
- 22. drexel.edu [drexel.edu]
- 23. login.medscape.com [login.medscape.com]
- 24. researchgate.net [researchgate.net]
Personal protective equipment for handling Deschloromeclozine
Topic: Personal Protective Equipment (PPE) & Safety Protocol for Handling Deschloromeclozine CAS: 2096-20-0 Molecular Formula: C25H27ClN2
Executive Safety Summary: The "Analogous Hazard" Approach
Senior Scientist Note: Specific toxicological data for Deschloromeclozine (a primary metabolite of Meclizine) is often incomplete in standard databases. In the absence of a compound-specific GHS dossier, scientific integrity dictates we apply the Precautionary Principle. We must treat this compound with the same rigor as its parent, Meclizine, and its chemical class, piperazine derivatives.
Key Hazard Assumptions:
-
Reproductive Toxicity (H361): Meclizine is a suspected reproductive toxicant.[1] You must handle Deschloromeclozine as if it carries this risk.[2][3]
-
Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.[4][5]
-
Acute Toxicity (H302): Harmful if swallowed.[1]
This guide structures your safety protocol around these high-level risks, moving beyond basic compliance to ensure researcher well-being.
Risk Assessment & PPE Selection Logic
Effective safety is not about wearing more gear; it is about matching the barrier to the specific state of matter and exposure route.
Physical & Chemical Drivers for PPE Choice
| Property | Value/Characteristic | Safety Implication |
| State | Solid (Crystalline Powder) | High risk of airborne particulate generation during weighing. |
| Lipophilicity | High (LogP ~5-6 estimated) | Critical: Lipophilic compounds permeate latex gloves rapidly. Nitrile is mandatory. |
| Solubility | Low in water; Soluble in DMSO/Methanol | Organic solvents act as "vehicles," carrying the toxin through skin. |
PPE Decision Matrix (DOT Visualization)
Figure 1: Decision logic for selecting PPE based on the physical state of Deschloromeclozine.
Detailed PPE Specifications
A. Hand Protection (The Critical Barrier)
-
Material: 100% Nitrile. Do NOT use Latex.
-
Scientific Rationale: Piperazine derivatives are organic bases. Latex offers poor resistance to organic amines and the solvents (DMSO/Methanol) used to dissolve them.
-
-
Thickness & Layering:
-
Standard Handling: 4-5 mil (0.10 – 0.12 mm) nitrile.
-
Solution Handling:Double gloving is required. The outer glove acts as a sacrificial layer against the solvent vehicle.
-
Change Frequency: Immediately upon splash, or every 60 minutes of continuous handling.
-
B. Respiratory Protection
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .
-
Secondary (Emergency/Outside Hood): If weighing balance is outside a hood (not recommended), use a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR). A simple surgical mask offers zero protection against pharmaceutical dust.
C. Eye & Body Protection
-
Eyes: Chemical Safety Goggles (indirect vented).
-
Why: Safety glasses with side shields are insufficient for powders that can drift behind the lens or liquids that splash.
-
-
Body: Tyvek® sleeves or a disposable gown over the standard cotton lab coat is recommended to prevent powder accumulation on reusable clothing, which can lead to secondary exposure outside the lab.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Decontaminate: Wipe down the balance area with a wet paper towel before starting. Dry surfaces generate static, which causes Deschloromeclozine powder to "jump" and disperse.
-
Static Control: Use an anti-static gun or ionizer if available.
-
Weighing: Weigh directly into a tared vial. Do not use weighing boats if possible; weighing paper or direct-to-vial minimizes transfer steps and dust generation.
Phase 2: Solubilization
-
Solvent Addition: Add solvent (e.g., DMSO) gently down the side of the vial to avoid displacing powder.
-
Vortexing: Cap the vial tightly before vortexing.
-
Pressure Release: If the dissolution is exothermic (rare but possible), briefly vent the cap inside the fume hood to release pressure.
Phase 3: Waste Disposal
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (destined for incineration).
-
Liquid Waste: Dispose of in the Organic Solvent Waste stream.
-
Do NOT pour down the sink. Piperazine derivatives can be toxic to aquatic life (H411 analogous).[1]
Emergency Response Procedures
Spill Response Workflow
Figure 2: Immediate response workflow for Deschloromeclozine spills.
First Aid (Immediate Action)
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol/solvents to clean skin; this increases absorption.
-
Eye Contact: Flush for 15 minutes. Lift upper and lower lids.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5311081, Meclizine (Parent Compound Hazard Profile). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine (Sensitization & Corrosivity Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances. Retrieved from [Link]
(Note: Due to the specific nature of Deschloromeclozine as a metabolite, hazard data is extrapolated from the parent compound Meclizine and structural analogs to ensure maximum safety coverage.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
